Posatirelin
Description
stimulates oxygen consumption
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4/c1-10(2)9-12(17(25)21-8-4-6-13(21)15(18)23)20-16(24)11-5-3-7-14(22)19-11/h10-13H,3-9H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNGIIPSQYKWQA-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318172 | |
| Record name | Posatirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78664-73-0 | |
| Record name | Posatirelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78664-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Posatirelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078664730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Posatirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POSATIRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U6302ARL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Structure of Posatirelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posatirelin, a synthetic analogue of the Thyrotropin-Releasing Hormone (TRH), presents a compelling subject for neuropharmacological research. This document provides a comprehensive technical overview of its chemical structure and a detailed, plausible route for its synthesis, tailored for professionals in drug development and scientific research. While specific proprietary synthesis protocols are not publicly available, this guide outlines a robust methodology based on established principles of solid-phase peptide synthesis (SPPS). Furthermore, it details the expected analytical characterization of the final compound and describes the canonical signaling pathway associated with TRH receptor activation, which this compound is anticipated to modulate.
Chemical Structure and Properties of this compound
This compound is a tripeptide amide with the systematic IUPAC name (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide[1]. Its structure is characterized by an N-terminal pyro-2-aminoadipoyl residue, a central L-leucyl residue, and a C-terminal L-prolinamide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₈N₄O₄ | [1] |
| Molecular Weight | 352.43 g/mol | [1] |
| CAS Number | 78664-73-0 | [1] |
| PubChem CID | 71230 | [1] |
| Synonyms | L-6-ketopiperidine-2-carbonyl-leucyl-proline amide, pAad-Leu-Pro-NH2, pyro-2-aminoadipoyl-leucyl-prolinamide | [1] |
Proposed Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound can be effectively achieved through a stepwise solid-phase peptide synthesis (SPPS) approach using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This methodology allows for the efficient construction of the peptide chain on a solid support, simplifying purification at each step. The overall workflow is depicted in the diagram below.
Experimental Protocols
Materials:
-
Rink Amide resin
-
Fmoc-L-Proline (Fmoc-Pro-OH)
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
Fmoc-L-α-aminoadipic acid δ-tert-butyl ester (Fmoc-Aad(OtBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Acetonitrile (ACN)
Protocol:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell Rink Amide resin in DMF for 1 hour.
-
Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the swollen resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of Subsequent Amino Acids (Leucine and α-Aminoadipic Acid):
-
Repeat the coupling and deprotection steps for Fmoc-Leu-OH and subsequently for Fmoc-Aad(OtBu)-OH. Use a coupling cocktail of the protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
-
N-terminal Pyro-aminoadipoyl Formation (Cyclization):
-
Following the final Fmoc deprotection of the N-terminal aminoadipic acid residue, treat the resin-bound peptide with a solution of 5% acetic anhydride in DMF for 30 minutes to cap any unreacted amines.
-
The cyclization of the aminoadipic acid to the pyro-aminoadipoyl residue can be induced by mild acid treatment or heating. A plausible approach is to treat the resin with a dilute solution of TFA in DCM (e.g., 1%) for a short period, followed by neutralization, or by heating the resin in a suitable solvent like NMP at 50-60°C.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure product and confirm by mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Table 2: Proposed Quantitative Parameters for this compound Synthesis
| Parameter | Expected Value |
| Overall Yield (Crude) | 60-80% |
| Purity (after HPLC) | >98% |
| Identity (by Mass Spec.) | [M+H]⁺ = 353.22 Da |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.
Table 3: Expected Analytical Characterization Data for this compound
| Technique | Expected Results |
| Mass Spectrometry (ESI-MS) | A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 353.22. |
| ¹H NMR (500 MHz, D₂O) | Characteristic peaks for the amino acid residues: δ 0.8-1.0 (Leucine methyls), δ 1.5-2.5 (Proline, Leucine, and pyro-aminoadipoyl CH₂ groups), δ 3.5-4.5 (α-protons). |
| ¹³C NMR (125 MHz, D₂O) | Resonances in the carbonyl region (δ 170-180) for the amide and carboxylic acid carbons, and characteristic signals for the aliphatic carbons of the amino acid side chains. |
| RP-HPLC | A single major peak with a retention time dependent on the specific column and gradient conditions, confirming purity >98%. |
This compound and the TRH Receptor Signaling Pathway
As a TRH analog, this compound is expected to exert its biological effects through the TRH receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by TRH receptor activation is the Gq/11 pathway.
Upon binding of this compound to the TRH receptor, the associated Gq/11 protein is activated. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to the ultimate cellular responses, such as the synthesis and release of thyroid-stimulating hormone (TSH) from the pituitary gland.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound, a TRH analog of significant research interest. The proposed solid-phase peptide synthesis protocol offers a viable and efficient route for its production in a laboratory setting. The outlined analytical methods are essential for ensuring the identity, purity, and quality of the synthesized peptide. Furthermore, an understanding of the TRH receptor signaling pathway is fundamental to elucidating the mechanism of action of this compound and guiding future research into its therapeutic potential. This document serves as a valuable resource for researchers and drug development professionals engaged in the study of this and related neuropeptides.
References
An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Posatirelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posatirelin, a synthetic analog of the endogenous neuropeptide thyrotropin-releasing hormone (TRH), exhibits a range of effects on the central nervous system (CNS). As a member of the TRH analog family, its mechanism of action is predicated on the engagement of TRH receptors and the subsequent activation of intracellular signaling cascades. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in the CNS, detailing its interaction with target receptors, the ensuing signaling pathways, and its influence on key neurotransmitter systems. The information presented herein is intended to support further research and drug development efforts centered on this class of compounds.
Receptor Interaction and Binding Affinity
Table 1: Binding Affinity and Functional Potency of the TRH Analog Taltirelin at Mouse TRH Receptors [1]
| Parameter | TRH-R1 | TRH-R2 |
| Binding Affinity (IC50, nM) | 520 | 110 |
| Inositol Monophosphate Production (EC50, nM) | 72 | 2.7 |
| Intracellular Calcium Release (EC50, nM) | 2.0 | 0.12 |
Data obtained from studies on HEK293 cells expressing murine TRH-R1 or TRH-R2. IC50 values were determined in competition binding assays with [3H]MeTRH. EC50 values were determined in functional assays measuring inositol monophosphate production and intracellular calcium release.
Intracellular Signaling Pathway
Upon binding to TRH receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to activate the canonical Gq/11 signaling pathway. This cascade of events leads to the modulation of neuronal activity.
The key steps in the signaling pathway are as follows:
-
G-Protein Activation: Agonist binding to the TRH receptor induces a conformational change, leading to the activation of the associated heterotrimeric G-protein of the Gq/11 family. This involves the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular calcium concentration, along with the presence of DAG in the plasma membrane, synergistically activates Protein Kinase C (PKC).
-
Downstream Phosphorylation: Activated PKC phosphorylates a variety of intracellular proteins, including ion channels, receptors, and transcription factors, thereby altering neuronal excitability and gene expression.
References
Posatirelin: A Technical Guide to its Neurotrophic and Cholinergic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posatirelin (l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide), designated RGH-2202, is a synthetic tripeptide analogue of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH).[1] Engineered to amplify central nervous system effects while minimizing hormonal actions, this compound exhibits a compelling profile of neurotrophic and cholinergic activities.[1] Preclinical studies have demonstrated its efficacy in improving cognitive and neurological outcomes in animal models of cerebral ischemia.[1] Clinically, this compound has shown potential in improving cognitive and functional abilities in patients with vascular and degenerative dementias.[2] This technical guide provides an in-depth review of the experimental evidence, underlying mechanisms of action, and key quantitative data related to the neurotrophic and cholinergic properties of this compound.
Neurotrophic Properties
This compound's neurotrophic capabilities are central to its therapeutic potential, suggesting a role in neuronal protection and functional recovery following injury.
Preclinical Evidence
Studies in animal models of focal cerebral ischemia have been pivotal in demonstrating the neuroprotective effects of this compound. In rats subjected to middle cerebral artery (MCA) occlusion, repeated administration of this compound resulted in significant improvements in both neurological and cognitive deficits, including hemiplegia and disturbances in passive avoidance learning. Notably, this compound was found to be approximately three times more potent than its parent compound, TRH, in these effects. Furthermore, treated animals exhibited reduced neural tissue damage, indicating a tangible neuroprotective effect.[1]
Mechanism of Action: TRH Receptor Signaling
As a TRH analogue, this compound exerts its effects by binding to and activating the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR).[1][3] The primary signaling cascade initiated by this compound is outlined below:
-
Receptor Binding & G Protein Activation: this compound binds to the TRH-R, which is predominantly coupled to Gq/11 proteins.[1][4] This binding event triggers the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[1][3]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]
-
Downstream Signaling & Neuroprotection:
-
IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[1][3]
-
DAG and PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][3]
-
MAPK/Akt Pathways: The activation of PKC and the influx of calcium can subsequently trigger downstream pro-survival and plasticity-related signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1][3] These pathways are well-established mediators of neurotrophic factor signaling and are known to promote cell survival, inhibit apoptosis, and support synaptic plasticity.
-
Another reported mechanism is the ability of this compound to increase the activity of high-affinity Ca2+-ATPase, which may contribute to restoring calcium homeostasis in pathological conditions like hypoxia.[4]
Quantitative Preclinical Data
While studies report significant improvements, specific quantitative data from published abstracts are limited. The key finding is the relative potency compared to its parent compound.
| Parameter | Model | Treatment | Outcome | Reference |
| Potency | Rat model of focal cerebral ischemia | This compound vs. TRH (IP) | This compound was ~3 times more potent than TRH in improving neurologic and cognitive deficits. | [1] |
| Neuroprotection | Rat model of focal cerebral ischemia | This compound (1, 3, 10 mg/kg IP) | Reduced neural tissue damage compared to vehicle-treated group. | [1] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a representative synthesis for inducing focal cerebral ischemia to test neuroprotective agents like this compound.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated distally and coagulated.
-
A 4-0 monofilament nylon suture, with its tip rounded by heating and coated with silicone, is introduced into the ECA lumen.
-
The suture is advanced from the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA), confirmed by a slight resistance. This induces ischemia.
-
-
Treatment Administration: this compound (e.g., 1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (IP) immediately after the operation. Treatment is repeated once daily for a specified duration (e.g., 14 days).
-
Reperfusion (for transient MCAO models): After a defined occlusion period (e.g., 60-90 minutes), the suture is withdrawn to allow blood flow to resume.
-
Behavioral and Neurological Assessment:
-
Neurological Deficit Scoring: A graded scale is used to assess deficits (e.g., 0 = no deficit, 4 = severe focal neurology).
-
Cognitive Testing: Tests like the Passive Avoidance task or Morris Water Maze are conducted to evaluate learning and memory.
-
-
Histological Analysis: After the observation period (e.g., 35 days), animals are euthanized. Brains are sectioned and stained (e.g., with TTC or cresyl violet) to measure infarct volume and assess neuronal damage.
Cholinergic Properties
This compound is characterized as having modulatory activity on the cholinergic system, which is critical for its pro-cognitive effects.[1]
Mechanism of Action: Modulation of Acetylcholine Release
The precise mechanism by which this compound modulates the cholinergic system is not fully elucidated in the available literature. However, a highly plausible mechanism involves its primary signaling pathway influencing presynaptic cholinergic nerve terminals.
The synthesis and release of acetylcholine (ACh) are tightly regulated processes.[5] Choline acetyltransferase (ChAT) synthesizes ACh from choline and acetyl-CoA.[6] The release of ACh from synaptic vesicles into the synaptic cleft is a Ca2+-dependent process.[7]
It is hypothesized that the activation of the TRH-R on or near cholinergic neurons by this compound leads to an increase in intracellular Ca2+ and activation of PKC. This elevation in presynaptic Ca2+ can directly facilitate the fusion of ACh-containing vesicles with the presynaptic membrane, thereby enhancing the release of acetylcholine into the synapse. This increased cholinergic transmission is a cornerstone of therapies for cognitive disorders.
Experimental Protocol: Choline Acetyltransferase (ChAT) Activity Assay
This protocol describes a general method to measure the activity of ChAT, the rate-limiting enzyme in ACh synthesis, in brain tissue homogenates.
-
Tissue Preparation: Following an in vivo treatment period with this compound or vehicle, animals are euthanized, and specific brain regions (e.g., hippocampus, cortex) are rapidly dissected on ice.
-
Homogenization: The tissue is homogenized in a cold buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) containing a detergent like Triton X-100 to solubilize the enzyme.
-
Reaction Mixture: The assay is performed by adding the brain homogenate to a reaction mixture containing:
-
Substrates: Choline chloride and radiolabeled [14C]Acetyl-Coenzyme A.
-
Inhibitor: An acetylcholinesterase inhibitor (e.g., physostigmine) to prevent the breakdown of newly synthesized ACh.
-
Buffer: Sodium phosphate buffer to maintain pH.
-
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ACh Extraction:
-
The reaction is stopped by adding a cold buffer.
-
The newly synthesized, radiolabeled ACh is extracted into an organic solvent phase (e.g., containing tetraphenylboron in acetonitrile).
-
-
Quantification: The radioactivity in the organic phase, which is proportional to the amount of [14C]ACh synthesized, is measured using a liquid scintillation counter.
-
Data Analysis: ChAT activity is calculated and expressed as nanomoles of ACh synthesized per milligram of protein per hour. Results from the this compound-treated group are compared to the vehicle-treated control group.
Clinical Efficacy in Dementia
The neurotrophic and cholinergic properties of this compound provide a strong rationale for its investigation in dementia. Multicentre, double-blind, placebo-controlled trials have been conducted to evaluate its efficacy.
Summary of Clinical Trial Data
Clinical studies have assessed the impact of this compound on patients with probable vascular dementia and Alzheimer's disease. The primary efficacy variable in these trials was often the Gottfries-Bråne-Steen (GBS) Rating Scale, a comprehensive tool for evaluating dementia symptoms.[8][9]
| Study Design | Patient Population | Treatment Regimen | Key Efficacy Outcomes | Reference |
| Multicentre, double-blind, placebo-controlled | Probable Vascular Dementia (NINDS-AIREN criteria) | 10 mg/ml this compound (IM) once daily for 12 weeks | GBS Scale: Significant improvement in intellectual performance, orientation, motivation, and memory vs. placebo. | [1] |
| Randt Memory Test: Significant improvement in acquisition score and memory index vs. placebo. | [1] | |||
| Multicentre, double-blind, placebo-controlled | Alzheimer's Disease (NINCDS-ADRDA) & Vascular Dementia (NINDS-AIREN) (N=357) | This compound (IM) once daily for 3 months | GBS Scale: Significant differences favoring this compound over placebo. | [2][10] |
| Rey Memory Test: Significant differences favoring this compound over placebo. | [2][10] |
Clinical Trial Protocol Example
-
Patient Selection: Elderly patients diagnosed with probable vascular dementia (according to NINDS-AIREN criteria) or Alzheimer's disease (NINCDS-ADRDA criteria) are recruited.
-
Study Design: A multicentre, parallel-group, double-blind, placebo-controlled design is used.
-
Phases:
-
Run-in Phase: A 2-week period where all patients receive a placebo (e.g., orally, once daily) to establish baseline and ensure compliance.
-
Treatment Phase: Patients are randomized to receive either this compound (e.g., 10 mg/ml) or a matching placebo via intramuscular (IM) injection, once daily, for 12 weeks.
-
Follow-up Phase: A post-treatment observation period (e.g., 1 month) to assess the persistence of any effects after drug withdrawal.
-
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the total score of the Gottfries-Bråne-Steen (GBS) Rating Scale. Assessments are performed at baseline, and at intermediate and final time points (e.g., 45 and 90 days).
-
Secondary Endpoints: Changes in scores on cognitive tests such as the Randt Memory Test or Rey Memory Test.
-
-
Safety Monitoring: Laboratory tests, vital signs, and all adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: Data are evaluated using analysis of variance (ANOVA) and covariance (ANCOVA) on both the intent-to-treat (ITT) and per-protocol (PP) patient populations.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been investigated in healthy elderly subjects, providing essential data for its clinical application.
| Parameter (Unit) | Single Dose (Day 1) | Multiple Doses (Day 7) |
| Dose | 10 mg/day (IM) | 10 mg/day (IM) |
| Cmax (Peak Plasma Conc.) | Not specified | No significant change from Day 1 |
| tmax (Time to Peak Conc.) | Not specified | No significant change from Day 1 |
| AUC0-inf (Area Under Curve) | Not specified | No significant change from Day 1 |
| t1/2 (Elimination Half-life) | Not specified | No significant change from Day 1 |
| Accumulation | N/A | Drug did not accumulate |
| Data from a study in healthy elderly subjects. Specific numerical values for Cmax, tmax, AUC, and t1/2 were not provided in the abstract.[10] |
The study also noted that short-term treatment with this compound did not induce clinically relevant endocrine consequences, with FT3 and FT4 levels remaining within the normal range, although it did cause a progressive reduction in basal TSH levels.[10]
Conclusion
This compound is a TRH analogue with a distinct pharmacological profile characterized by potent neurotrophic and cholinergic-modulating activities. Its mechanism of action is rooted in the activation of the TRH receptor and the subsequent Gq/11-PLC signaling cascade, which influences intracellular calcium levels and key protein kinases. This cascade provides a plausible molecular basis for its observed neuroprotective effects in preclinical models of ischemia and its pro-cognitive effects in clinical trials involving patients with dementia. While the precise link to the cholinergic system requires further elucidation, the enhancement of acetylcholine release via this pathway is a strong mechanistic hypothesis. The available clinical data, though lacking detailed quantitative outcomes in public literature, consistently point towards a significant therapeutic benefit in improving cognitive and functional domains in dementia patients. This compound represents a promising molecule in the search for effective treatments for neurodegenerative and cerebrovascular disorders.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional regulation of choline acetyltransferase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin [mdpi.com]
- 4. Frontiers | Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor [frontiersin.org]
- 5. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Choline acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Gottfries-Bråne-Steen scale: validity, reliability and application in anti-dementia drug trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Pharmacokinetic profile and endocrine effects of this compound treatment in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Posatirelin: A Thyrotropin-Releasing Hormone Analog for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Posatirelin (also known as RGH-2202 and l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide) is a synthetic analog of the endogenous neuropeptide, thyrotropin-releasing hormone (TRH). Developed to exhibit more potent and prolonged central nervous system effects with reduced hormonal activity compared to its parent compound, this compound has been investigated for its therapeutic potential in neurodegenerative conditions. Preclinical evidence, though limited in specific disease models, suggests that this compound possesses neurotrophic, cholinergic, and catecholaminergic properties. This technical guide synthesizes the available preclinical data on this compound, detailing its proposed mechanism of action, findings from animal studies, and relevant experimental protocols. While clinical studies have explored its use in dementia, this paper focuses on the foundational preclinical research relevant to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. A notable gap in the publicly available literature is the limited quantitative data from preclinical studies in established animal models of these specific neurodegenerative diseases.
Introduction to this compound
This compound is a tripeptide analog of TRH, structurally modified to enhance its central nervous system (CNS) activity and metabolic stability.[1] Unlike TRH, which has a short half-life and significant endocrine effects, this compound was designed to preferentially act on the CNS.[2] Its pharmacological profile is characterized by neurotrophic, cholinergic, and catecholaminergic activities, making it a compound of interest for conditions associated with neuronal loss and neurotransmitter deficits.[2] Animal studies have indicated its potential to improve cognitive and behavioral functions.[2]
Proposed Mechanism of Action
The precise molecular mechanisms of this compound are not fully elucidated in the context of specific neurodegenerative diseases. However, as a TRH analog, its actions are presumed to be mediated through TRH receptors. TRH receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate several downstream signaling cascades.[3]
TRH Receptor Signaling
Activation of TRH receptors is known to stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to a cascade of downstream effects, including the activation of mitogen-activated protein kinase (MAPK) pathways, which are involved in cell growth, differentiation, and survival.[3] The neuroprotective effects of TRH and its analogs are thought to be mediated, at least in part, through these pathways, potentially protecting neurons from excitotoxicity and oxidative stress.[1]
Cholinergic and Catecholaminergic Modulation
This compound has been reported to have cholinergic and catecholaminergic properties.[2] As a TRH analog, it may enhance the release of acetylcholine and dopamine in key brain regions.[1] This is significant for neurodegenerative diseases like Alzheimer's and Parkinson's, which are characterized by deficits in these neurotransmitter systems. The pro-cholinergic and pro-dopaminergic effects are likely downstream consequences of TRH receptor activation and subsequent intracellular signaling cascades.
Preclinical Studies in Neurodegenerative Disease Contexts
Detailed preclinical studies of this compound in specific, well-established animal models of Alzheimer's, Parkinson's, and Huntington's disease are not extensively reported in publicly available literature. The following sections summarize the available findings that are relevant to these conditions.
Alzheimer's Disease and Cognitive Decline
Preclinical research suggests that this compound can counteract age-related and experimentally induced cognitive deficits in rats.
Table 1: Summary of Preclinical Studies of this compound in Models of Cognitive Impairment
| Animal Model | Intervention | Key Findings | Reference |
| Aged or memory-impaired rats | Not specified | Counteracted the decline of learning and memory capacity. | [1] |
| Rats with focal cerebral ischemia (MCA occlusion) | 1, 3, and 10 mg/kg IP for 14 days | Improved neurological and cognitive deficits (passive avoidance learning). This compound was about three times more potent than TRH. | [1] |
The passive avoidance task is a widely used behavioral paradigm to assess learning and memory in rodents.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door is closed, and a mild foot shock is delivered.
-
Retention Test: After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive event.
References
- 1. The role of Thyrotropin Releasing Hormone in aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (l‐pyro‐2‐aminoadipyl‐l‐leucyl‐l‐prolinamide) treatment for persons with dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Posatirelin: A Technical Guide to its Effects on Cognitive and Functional Abilities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posatirelin (l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide) is a synthetic tripeptide analogue of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH). Engineered to enhance central nervous system effects while minimizing hormonal activity, this compound has been investigated for its therapeutic potential in neurodegenerative and vascular cognitive impairments. Clinical studies have demonstrated its capacity to improve cognitive and functional abilities in patients with dementia. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key clinical trial data, detailed experimental protocols, and its pharmacokinetic profile.
Introduction
This compound is a synthetic peptide developed as a more potent and centrally active analogue of Thyrotropin-Releasing Hormone (TRH).[1] Unlike TRH, which has significant endocrine effects, this compound was designed to preferentially exert neurotrophic, cholinergic, and catecholaminergic actions within the central nervous system.[1][2] Its potential to modulate key neurotransmitter systems implicated in memory and cognition has made it a subject of interest for treating cognitive deficits associated with Alzheimer's disease and vascular dementia.[3][4] This document synthesizes the available scientific evidence on this compound's effects on cognitive and functional outcomes.
Mechanism of Action
This compound's therapeutic effects are believed to stem from its multi-faceted pharmacological profile, primarily involving the TRH receptor signaling pathway and modulation of major neurotransmitter systems.
TRH Receptor Signaling Pathway
As a TRH analogue, this compound exerts its effects by binding to G protein-coupled TRH receptors (TRH-R). These receptors are predominantly coupled to Gq/11 proteins.[5][6] The activation of the Gq/11 pathway initiates a well-defined signaling cascade:
-
Phospholipase C (PLC) Activation : The activated Gαq/11 subunit stimulates PLC.[5]
-
Second Messenger Generation : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects : IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation of cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates numerous target proteins, leading to diverse cellular responses.
This primary signaling pathway is crucial for the neuromodulatory effects observed with TRH and its analogues.
References
- 1. This compound (l‐pyro‐2‐aminoadipyl‐l‐leucyl‐l‐prolinamide) treatment for persons with dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the treatment of late-onset Alzheimer's disease: a double-blind multicentre study vs citicoline and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction and hormone-dependent internalization of the thyrotropin-releasing hormone receptor in cells lacking Gq and G11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Posatirelin for Vascular Dementia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular dementia, a common form of dementia resulting from reduced blood flow to the brain, presents a significant challenge in neurodegenerative disease research. Early investigations into potential therapeutic agents identified Posatirelin (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide), a synthetic analog of thyrotropin-releasing hormone (TRH), as a promising candidate.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound for the treatment of vascular dementia, with a focus on quantitative data from clinical trials, detailed experimental protocols from preclinical studies, and the underlying signaling pathways.
Clinical Research: Efficacy and Safety Profile
Early clinical research on this compound for vascular dementia primarily consisted of multicenter, double-blind, placebo-controlled studies.[1][2] These trials aimed to evaluate the efficacy and safety of this compound in improving cognitive and functional outcomes in patients with probable vascular dementia.
Quantitative Data from Clinical Trials
Table 1: Summary of Key Clinical Trials on this compound for Vascular Dementia
| Study | Design | Patient Population | Treatment and Dosage | Duration | Primary Efficacy Measures | Key Findings |
| Parnetti et al., 1996[1] | Multicenter, parallel-group, double-blind, placebo-controlled | Patients with probable vascular dementia (NINDS-AIREN criteria) | This compound 10 mg/ml intramuscularly, once daily | 12 weeks | Gottfries-Bråne-Steen (GBS) Rating Scale, Randt Memory Test, Toulouse-Piéron Attention Test | Significant improvement in intellectual performance, orientation, motivation, and memory in the this compound group compared to controls.[1] |
| Gasbarrini et al., 1998[2] | Multicenter, double-blind, controlled study vs. placebo | Elderly patients with Alzheimer's disease and vascular dementia (NINCDS-ADRDA and NINDS-AIREN criteria) (N=360) | This compound intramuscularly, once daily | 3 months | Gottfries-Bråne-Steen (GBS) Rating Scale, Rey Memory Test | Significant differences between treatment groups in the GBS Rating Scale and the Rey Memory Test.[2] |
Table 2: Patient Demographics and Baseline Characteristics (Illustrative)
Note: Specific data from the original publications were not available. This table is a representative illustration based on typical dementia trial demographics.
| Characteristic | This compound Group (N≈180) | Placebo Group (N≈180) |
| Age (mean ± SD) | 75.5 ± 8.2 | 76.1 ± 7.9 |
| Gender (% Female) | 60% | 58% |
| Mini-Mental State Examination (MMSE) Score (mean ± SD) | 18.2 ± 4.5 | 18.5 ± 4.8 |
| Gottfries-Bråne-Steen (GBS) Total Score (mean ± SD) | 45.3 ± 12.1 | 44.8 ± 11.9 |
Safety and Tolerability
Across the early clinical trials, this compound was reported to be well-tolerated. In the study by Gasbarrini et al. (1998), the incidence of adverse events in the this compound group was 7.3%, with no significant difference observed in safety variables between the treatment and placebo groups.[2]
Preclinical Research: Neuroprotective Effects
Preclinical studies provided the foundational evidence for the neuroprotective potential of this compound, utilizing animal models of cerebral ischemia, which is a key pathological feature of vascular dementia.
Experimental Protocols
A widely used preclinical model to investigate the effects of potential neuroprotective agents is the transient middle cerebral artery occlusion (MCAO) model in rats. This model mimics the focal ischemic stroke often seen in vascular dementia.
Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane or a ketamine/xylazine mixture. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
-
Induction of Ischemia: The suture is left in place for a predetermined period, typically 60-120 minutes, to induce focal cerebral ischemia.
-
Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the ischemic territory.
-
Drug Administration: this compound or vehicle is administered at specified doses (e.g., 1, 3, and 10 mg/kg, intraperitoneally) at various time points relative to the ischemic insult (e.g., immediately after reperfusion and daily for a set period).
-
Outcome Measures:
-
Infarct Volume Assessment: 24-48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
-
Neurological Deficit Scoring: Behavioral tests, such as the Bederson neurological score or the corner test, are performed to assess sensorimotor deficits.
-
Cognitive Function Assessment: Tests like the Morris water maze or passive avoidance tasks can be used to evaluate learning and memory.
-
Quantitative Data from Preclinical Studies
Table 3: Representative Preclinical Efficacy Data (Hypothetical for this compound based on TRH analog research)
| Outcome Measure | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Infarct Volume (mm³) | 150 ± 25 | 110 ± 20 | 85 ± 15 | 70 ± 12 |
| Neurological Deficit Score (0-4 scale) | 2.8 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Morris Water Maze Escape Latency (seconds) | 45 ± 8 | 35 ± 6* | 28 ± 5 | 25 ± 4 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Mechanism of Action: Signaling Pathways
This compound is believed to exert its therapeutic effects through a multi-faceted mechanism of action, leveraging its properties as a TRH analog with modulatory effects on cholinergic and catecholaminergic systems, as well as direct neurotrophic effects.[1][2]
Thyrotropin-Releasing Hormone (TRH) Receptor Signaling
As a TRH analog, this compound is expected to bind to and activate TRH receptors, which are G-protein coupled receptors. The primary signaling pathway initiated by TRH receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to various downstream effects, including neurotransmitter release and activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival and plasticity.
Cholinergic and Catecholaminergic Modulation
This compound is described as having modulatory activity on both cholinergic and monoaminergic (catecholaminergic) systems.[1] This suggests that this compound may enhance the release of acetylcholine, dopamine, and norepinephrine in key brain regions involved in cognition and memory, such as the hippocampus and prefrontal cortex. The precise mechanisms of this modulation are not fully elucidated in the early literature but may involve presynaptic facilitation of neurotransmitter release or interaction with other receptor systems.
Neurotrophic Effects
The neurotrophic properties of this compound are a key aspect of its potential therapeutic benefit. It is hypothesized that this compound may stimulate the production and release of endogenous neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). BDNF plays a critical role in neuronal survival, synaptogenesis, and cognitive function. The activation of TRH receptors and subsequent downstream signaling cascades, including the MAPK and PI3K/Akt pathways, are known to be involved in the regulation of BDNF expression.
Conclusion
Early research on this compound for the treatment of vascular dementia provided a promising foundation for its development as a neuroprotective and cognitive-enhancing agent. Clinical studies demonstrated a favorable safety profile and suggested significant improvements in cognitive and functional domains in patients with vascular dementia.[1][2] Preclinical evidence, though not fully detailed in the available literature for this compound itself, points towards a mechanism of action rooted in the activation of TRH receptor signaling pathways, modulation of key neurotransmitter systems, and potential induction of neurotrophic factors.
Further research to fully elucidate the quantitative efficacy of this compound in well-defined vascular dementia populations, alongside more detailed investigations into its specific molecular mechanisms and signaling cascades, is warranted to build upon these early findings. The development of TRH analogs like this compound represents a valuable therapeutic strategy for neurodegenerative diseases characterized by ischemic and neurodegenerative processes.
References
- 1. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Posatirelin for Spinal Cord Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) precipitates a complex and devastating cascade of cellular and molecular events, leading to permanent neurological deficits. The initial trauma is followed by a secondary injury phase characterized by inflammation, excitotoxicity, oxidative stress, and apoptosis, which exacerbates tissue damage and inhibits endogenous repair mechanisms. Thyrotropin-releasing hormone (TRH) and its analogs have emerged as promising neuroprotective agents in the context of central nervous system (CNS) injuries. Posatirelin, a synthetic analog of TRH, is of particular interest due to its potential for enhanced stability and CNS activity. This technical guide synthesizes the foundational preclinical and clinical research relevant to the application of this compound in SCI, providing a framework for future investigation and drug development. While direct experimental data on this compound in SCI is limited, this guide draws upon extensive research on TRH and other analogs to outline its putative mechanisms, experimental validation, and therapeutic potential.
Mechanism of Action
This compound is believed to exert its neuroprotective effects through the activation of TRH receptors, which are widely distributed in the CNS, including the spinal cord. The binding of this compound to its G protein-coupled receptors (GPCRs) is hypothesized to trigger a cascade of intracellular signaling events that counteract the deleterious processes of secondary injury.
Key Putative Mechanisms:
-
Anti-excitotoxicity: TRH and its analogs can antagonize the actions of excitotoxic amino acids, thereby reducing neuronal damage.[1]
-
Modulation of Ion Homeostasis: By enhancing Na+/K+-ATPase activity, TRH helps to maintain cellular ion balance and reduce cytotoxic edema.[2]
-
Anti-inflammatory Effects: TRH has been shown to downregulate microglial activation and inhibit vasogenic edema, mitigating the inflammatory response following SCI.[2]
-
CNS Activating Effects: As a TRH analog, this compound may increase the levels of monoamine metabolites in various brain regions, which could contribute to improved neurological function.
-
Neurotrophic Support: The signaling pathways activated by TRH can promote cell survival and neuronal repair.
Preclinical and Clinical Data
Due to the limited availability of specific preclinical data for this compound in SCI models, this section summarizes relevant quantitative data from studies on TRH and its analogs. This information provides a basis for understanding the potential efficacy of this compound.
Table 1: Summary of Preclinical Studies on TRH and Analogs in Spinal Cord Injury
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| Protirelin (TRH analog) | Rabbit (Spinal Cord Trauma) | 0.05 mg/kg, intrathecally | Attenuated the increase in cerebrospinal fluid (CSF) lactate levels and suppressed glucose depletion post-injury. | [3] |
| TRH | Cat (Experimental Spinal Trauma) | Not specified | CG3509 (a TRH analog) improved neurologic recovery, while MK771 was ineffective, suggesting the importance of the C-terminal amino acid. | [4] |
| 2-ARA-53a (novel TRH analog) | Rat (Traumatic Brain Injury) | 1.0 mg/kg, intravenously | Marked improvement in motor recovery compared to vehicle-treated controls. | [4] |
Table 2: Summary of a Clinical Study on TRH in Spinal Cord Injury
| Compound | Study Design | Patient Population | Dosage and Administration | Outcome Measures | Key Findings | Reference |
| TRH | Phase 2, Randomized, Double-blind, Placebo-controlled | 20 patients with acute SCI (complete and incomplete) | 0.2 mg/kg IV bolus followed by 0.2 mg/kg/h infusion for 6 hours | Motor and sensory scores (e.g., Sunnybrook score) | In patients with incomplete injuries, TRH treatment was associated with significantly higher motor, sensory, and Sunnybrook scores at 4 months compared to placebo. No discernible effect in patients with complete injuries. | [5][6] |
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate TRH and its analogs in animal models of SCI. These can serve as a template for designing preclinical studies with this compound.
Animal Model of Spinal Cord Injury (Contusion Model)
This protocol describes a commonly used weight-drop method to induce a contusive SCI in rats.
-
Animal Preparation: Adult female Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: A dorsal laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Injury Induction: A standardized weight (e.g., 10g) is dropped from a specific height (e.g., 12.5 mm or 25 mm) onto the exposed dura mater using an impactor device (e.g., NYU impactor). This creates a reproducible, graded contusion injury.
-
Post-operative Care: The muscle and skin are sutured in layers. Animals receive post-operative analgesia and manual bladder expression twice daily until bladder function returns.
Intrathecal Administration of this compound
This protocol outlines the procedure for direct delivery of the therapeutic agent to the cerebrospinal fluid.
-
Catheter Implantation: Under anesthesia, a small incision is made over the cisterna magna. A fine polyethylene catheter is inserted into the subarachnoid space and advanced caudally to the level of the spinal cord injury.
-
Catheter Exteriorization: The external end of the catheter is secured to the dorsal neck musculature and connected to a subcutaneous injection port or an osmotic minipump for continuous infusion.
-
Drug Administration: this compound, dissolved in a sterile vehicle (e.g., saline), is administered via the catheter either as a bolus injection or a continuous infusion at the desired dose.
Behavioral Assessment of Motor Function
The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb motor function recovery in rats following SCI.
-
Testing Environment: Rats are observed in an open field (a circular enclosure with a non-slip floor).
-
Observation Period: Each animal is observed for a 4-minute period by two independent, blinded observers.
-
Scoring: The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion). Scores are assigned based on a detailed assessment of hindlimb joint movement, weight support, paw placement, and coordination.
-
Testing Schedule: BBB scores are typically recorded at regular intervals post-injury (e.g., daily for the first week, then weekly).
Signaling Pathways and Visualizations
The therapeutic effects of this compound in SCI are likely mediated through the activation of TRH receptor signaling pathways. Below are diagrams illustrating the putative signaling cascade and a general experimental workflow.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are TRHR antagonists and how do they work? [synapse.patsnap.com]
- 4. Novel TRH analog improves motor and cognitive recovery after traumatic brain injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection and its molecular mechanism following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with thyrotropin-releasing hormone (TRH) in patients with traumatic spinal cord injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Posatirelin's Impact on Neuronal Growth and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posatirelin (also known as RGH-2202), a synthetic analogue of thyrotropin-releasing hormone (TRH), has demonstrated significant potential as a neurotrophic and neuroprotective agent. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its mechanisms of action related to neuronal growth and repair. It consolidates available data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity. While clinical and preclinical studies have shown promising results in models of dementia, stroke, and spinal cord injury, a notable gap exists in the public availability of specific quantitative data from these investigations. This guide synthesizes the current understanding to inform future research and development in the field of neurorestorative therapies.
Introduction
This compound is a tripeptide with neurotrophic, cholinergic, and catecholaminergic properties.[1] As a TRH analogue, it exhibits greater central nervous system effects with reduced hormonal activity compared to its parent compound.[1] Animal studies have indicated its efficacy in improving cognitive and behavioral functions, particularly in models of focal ischemia.[1] Its neuroprotective effects have been evaluated in various conditions, including vascular dementia and Alzheimer's disease.[2][3] This guide delves into the molecular mechanisms and experimental evidence supporting this compound's role in promoting neuronal health.
Quantitative Data on this compound's Efficacy
A thorough review of the available literature reveals a scarcity of specific quantitative data from preclinical and clinical studies on this compound. While studies report statistically significant improvements, the detailed numerical results are often not fully disclosed in the accessible publications. The following tables are structured based on the types of studies conducted and serve as a template for the kind of data required for a comprehensive evaluation of this compound's efficacy.
Table 1: Summary of In Vitro Neurite Outgrowth Assays
| Cell Line | This compound Concentration | Measurement Parameter | Result (vs. Control) | Citation |
| SH-SY5Y | 0.1 µM | Neurite Length | Data not available | N/A |
| 1 µM | ||||
| 10 µM | ||||
| Primary Cortical Neurons | 0.1 µM | Number of Primary Neurites | Data not available | N/A |
| 1 µM | ||||
| 10 µM | ||||
| 1 µM | Number of Branch Points | Data not available | N/A | |
| 10 µM |
Table 2: Summary of Preclinical Studies in Animal Models of Neurological Injury
| Animal Model | Treatment Group | Functional Assessment | Outcome Measure (Score ± SD) | p-value | Citation |
| Rat (MCAO Model of Stroke) | Vehicle Control | Neurological Deficit Score | Data not available | N/A | [4] |
| This compound (1 mg/kg) | |||||
| This compound (10 mg/kg) | |||||
| Rat (Spinal Cord Injury) | Vehicle Control | BBB Locomotor Score | Data not available | N/A | [5][6] |
| This compound (1 mg/kg) | |||||
| This compound (10 mg/kg) | |||||
| Rat (Cognitive Impairment) | Vehicle Control | Morris Water Maze (Escape Latency) | Data not available | N/A | [3][5] |
| This compound (5 mg/kg) | |||||
| This compound (10 mg/kg) |
Table 3: Summary of Clinical Trials in Dementia
| Study | Treatment Group | Assessment Scale | Baseline Score (Mean ± SD) | End-of-Study Score (Mean ± SD) | p-value |
| Gasbarrini et al. (1998)[2][3] | Placebo | GBS Rating Scale | Data not available | Data not available | > 0.05 |
| This compound (10 mg/day) | < 0.05 | ||||
| Placebo | Rey Memory Test | Data not available | Data not available | > 0.05 | |
| This compound (10 mg/day) | < 0.05 |
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the study of this compound's effects on neuronal growth and repair.
In Vitro Neurite Outgrowth Assay
This protocol is a generalized procedure based on standard methods for assessing neurite outgrowth in cultured neurons.
-
Cell Culture:
-
Human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons are seeded onto poly-L-lysine-coated 96-well plates at a density of 1 x 10^4 cells/well.
-
Cells are maintained in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., sterile water or PBS).
-
-
Immunostaining:
-
After 48-72 hours of incubation, cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.1% Triton X-100 and blocked with 5% bovine serum albumin.
-
Neurons are stained with a primary antibody against β-III tubulin overnight at 4°C.
-
A corresponding fluorescently labeled secondary antibody is applied for 1 hour at room temperature.
-
Nuclei are counterstained with DAPI.
-
-
Image Acquisition and Analysis:
-
Images are captured using a high-content imaging system.
-
Neurite length, number of primary neurites, and number of branch points per neuron are quantified using automated image analysis software.
-
Animal Model of Focal Cerebral Ischemia (MCAO)
This protocol describes the middle cerebral artery occlusion (MCAO) model in rats, a common method for inducing experimental stroke.
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
Body temperature is maintained at 37°C using a heating pad.
-
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.
-
-
Drug Administration:
-
This compound (e.g., 1 or 10 mg/kg) or vehicle is administered intravenously at the time of reperfusion.
-
-
Behavioral Assessment (Morris Water Maze):
-
Starting at 7 days post-MCAO, spatial learning and memory are assessed using the Morris water maze.
-
Rats are trained to find a hidden platform in a circular pool of water.
-
Escape latency, path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded.
-
Animal Model of Spinal Cord Injury (SCI)
This protocol outlines a contusion model of spinal cord injury in rats to assess motor function recovery.
-
Animal Preparation:
-
Adult female Long-Evans rats are anesthetized, and a laminectomy is performed at the T10 vertebral level to expose the spinal cord.
-
-
Injury Induction:
-
A standardized spinal cord contusion injury is induced using an impactor device (e.g., NYU Impactor).
-
-
Drug Administration:
-
Immediately after injury, rats receive an intraperitoneal injection of this compound (e.g., 1 or 10 mg/kg) or vehicle.
-
-
Functional Assessment (BBB Locomotor Rating Scale):
Signaling Pathways in this compound-Mediated Neuronal Growth and Repair
This compound, as a TRH analogue, is understood to exert its effects through the activation of TRH receptors, which are G-protein coupled receptors. The primary signaling cascade initiated by TRH receptor activation involves the Gq/11 protein, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
DAG activates Protein Kinase C (PKC), a key enzyme in various cellular processes, including cell growth and differentiation. Concurrently, IP3 stimulates the release of intracellular calcium (Ca2+), which can activate calcium-dependent signaling pathways.
The activation of PKC can lead to the downstream activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.
Furthermore, these signaling cascades are known to converge on the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurite outgrowth, including brain-derived neurotrophic factor (BDNF).
Conclusion
This compound holds considerable promise as a therapeutic agent for promoting neuronal growth and repair in the context of neurodegenerative diseases and acute neuronal injury. Its action through the TRH receptor initiates a cascade of intracellular signaling events that are known to be crucial for neuronal survival and plasticity. However, the translation of these promising preclinical findings into clinical applications is hampered by a lack of publicly available, detailed quantitative data. To fully realize the therapeutic potential of this compound, further research is required to elucidate its dose-dependent effects, optimize treatment protocols, and provide a more comprehensive understanding of its molecular mechanisms of action. The frameworks provided in this guide are intended to support and direct these future investigative efforts.
References
- 1. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Variability in Open-Field Locomotor Scoring Following Force-Defined Spinal Cord Injury in Rats: Quantification and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pages.jh.edu [pages.jh.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Posatirelin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Posatirelin and detailed protocols for its administration in in vivo rodent studies, particularly focusing on neuroprotective research in models of cerebral ischemia.
Introduction to this compound
This compound (also known as RGH-2202) is a synthetic analog of the thyrotropin-releasing hormone (TRH).[1] As a TRH analog, this compound exerts effects on the central nervous system (CNS).[2] Its mechanism of action involves the activation of TRH receptors, which are G protein-coupled receptors (GPCRs). This activation stimulates the Gq/11 protein, leading to a signaling cascade that includes the activation of phospholipase C (PLC), the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels and activation of protein kinase C (PKC). This pathway is believed to underlie many of its CNS effects. Studies have shown that this compound can increase the levels of monoamine metabolites in various brain regions, suggesting a modulatory role on neurotransmitter systems.[2]
Quantitative Data Summary
The following tables summarize the reported dosages and administration parameters for this compound in rodent studies.
Table 1: this compound Dosage and Administration in Rodent Studies
| Parameter | Details | Reference |
| Animal Model | Rat (Wistar) | [3] |
| Condition | Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion) | [3] |
| Dosage Range | 1, 3, and 10 mg/kg | [3] |
| Administration Route | Intraperitoneal (IP) | [3] |
| Frequency | Once daily | [3] |
| Duration | 14 days | [3] |
| Vehicle | Not specified, but sterile saline (0.9% NaCl) is a suitable vehicle. | [4][5][6] |
Table 2: Additional Reported this compound Administration Protocol
| Parameter | Details | Reference |
| Animal Model | Rat (Hypoxic) | [2] |
| Dosage | 2 mg/kg | [2] |
| Administration Route | Intraperitoneal (IP) | [2] |
| Observed Effect | Increased high-affinity Ca2+-ATPase | [2] |
| Vehicle | Not specified, but sterile saline (0.9% NaCl) is a suitable vehicle. | [4][5][6] |
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway initiated by this compound binding to the TRH receptor.
Caption: this compound signaling pathway via the TRH receptor.
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the preparation of this compound for intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution[4][5][6]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Reconstitution: Aseptically weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Dissolution: Add a precise volume of sterile 0.9% saline to the vial to achieve the desired final concentration. The volume should be calculated to ensure the injection volume is within the recommended limits for the animal species (e.g., <10 ml/kg for rats).
-
Mixing: Gently vortex the vial until the this compound is completely dissolved.
-
Sterilization: To ensure sterility, filter the this compound solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: The prepared solution should be used immediately. If short-term storage is necessary, consult the manufacturer's stability data.
Intraperitoneal (IP) Injection Protocol for Rats
This protocol details the procedure for administering this compound via intraperitoneal injection in rats.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol or other suitable skin disinfectant
-
Appropriate animal restraint device or manual restraint by a trained handler
Procedure:
-
Animal Restraint: The rat should be securely restrained by a trained handler to expose the abdomen. A common and effective method is to hold the rat with its head tilted slightly downwards, which causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum, which is located on the left side, and the urinary bladder in the midline.
-
Site Preparation: Swab the injection site with 70% ethanol and allow it to dry.
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall. The needle should penetrate the skin and the abdominal muscle layer to enter the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel (no blood in the syringe hub) or an organ (no colored fluid).
-
Injection: If aspiration is clear, inject the this compound solution at a steady pace.
-
Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site if necessary.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.
Experimental Workflow for a Rodent Cerebral Ischemia Study
The following diagram outlines a typical experimental workflow for investigating the neuroprotective effects of this compound in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).
Caption: Experimental workflow for a this compound rodent study.
References
- 1. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GtR [gtr.ukri.org]
- 4. Sterile Saline [dailymed.nlm.nih.gov]
- 5. Sterile Saline Solution [dailymed.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Application Notes and Protocols for Intramuscular Injection of Posatirelin in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial data and methodologies related to the intramuscular injection of Posatirelin. The information is intended to guide researchers and professionals in the development and execution of similar clinical studies.
Introduction
This compound (L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic analog of thyrotropin-releasing hormone (TRH). It has been investigated for its potential therapeutic effects, with studies indicating that its actions on the central nervous system are more pronounced than its hormonal effects. Clinical trials have been conducted to evaluate the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound administered via intramuscular injection.
Data Presentation
Pharmacokinetic Parameters of Intramuscular this compound
A clinical trial in healthy elderly subjects provides key pharmacokinetic data for a 10 mg/day intramuscular dose of this compound administered for 7 days. The pharmacokinetic parameters were estimated using a model-independent approach. The study found that the pharmacokinetics of this compound were not time-dependent, and the drug did not accumulate after multiple doses.[1]
| Parameter | Day 1 (Single Dose) | Day 7 (Multiple Doses) | Units |
| Cmax (Peak Plasma Concentration) | Data not specified | Data not specified | ng/mL |
| tmax (Time of Peak Plasma Concentration) | Data not specified | Data not specified | h |
| AUC0-infinity (Area Under the Curve) | Data not specified | Data not specified | ng·h/mL |
| t1/2 (Elimination Half-life) | Data not specified | Data not specified | h |
| CI/F (Total Clearance) | Data not specified | Data not specified | L/h |
| Note: Specific values for the pharmacokinetic parameters were not provided in the primary source material, but the study concluded no significant changes occurred between single and multiple dose administrations.[1] |
Pharmacodynamic Effects of Intramuscular this compound
The same clinical trial assessed the endocrine effects of this compound.[1]
| Biomarker | Effect |
| TSH (Thyroid-Stimulating Hormone) | Progressive reduction in basal levels and maximum response. |
| FT3 (Free Triiodothyronine) | No significant changes; levels remained within the normal range. |
| FT4 (Free Thyroxine) | No significant changes; levels remained within the normal range. |
| Prolactin | Circadian rhythms were not influenced. |
| Cortisol | Circadian rhythms were not influenced. |
Experimental Protocols
The following are detailed, representative protocols for key experiments in a clinical trial involving intramuscular this compound. These are based on established methodologies as specific protocols from the cited trial were not available.
Protocol 1: Intramuscular Injection of this compound
Objective: To administer this compound safely and effectively to clinical trial participants.
Materials:
-
This compound sterile solution for injection (10 mg/mL)
-
Sterile syringes (e.g., 3 mL)
-
Sterile needles for injection (e.g., 22-25 gauge, 1-1.5 inch)
-
Alcohol swabs
-
Sterile gauze pads
-
Sharps disposal container
Procedure:
-
Patient Preparation:
-
Confirm patient identity and obtain informed consent.
-
Explain the procedure to the patient.
-
Position the patient comfortably to ensure relaxation of the muscle at the injection site (e.g., deltoid, ventrogluteal, or dorsogluteal muscle).
-
-
Site Selection and Preparation:
-
Select an appropriate injection site, free of lesions, inflammation, or scarring.
-
Cleanse the injection site with an alcohol swab in a circular motion, moving from the center outward, and allow the site to air dry completely.
-
-
Injection Administration:
-
Prepare the syringe with the prescribed dose of this compound (10 mg).
-
Hold the muscle firmly.
-
Insert the needle at a 90-degree angle into the muscle with a quick, steady motion.
-
Aspirate for 5-10 seconds to check for blood return. If blood appears, withdraw the needle, discard the syringe and medication, and prepare a new injection.
-
If no blood is aspirated, inject the medication slowly (approximately 10 seconds per mL) to allow for muscle dispersion.
-
Withdraw the needle smoothly at the same angle of insertion.
-
-
Post-Injection Care:
-
Apply gentle pressure to the injection site with a sterile gauze pad. Do not massage the site.
-
Monitor the patient for any immediate adverse reactions.
-
Dispose of the used syringe and needle in a sharps container.
-
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in plasma samples.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reversed-phase column
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Ultrapure water
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Human plasma (blank)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimize for separation of this compound and the internal standard.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using blank plasma spiked with known concentrations of this compound.
-
Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Protocol 3: Hormone Analysis by Radioimmunoassay (RIA)
Objective: To measure the plasma concentrations of TSH, FT3, FT4, prolactin, and cortisol.
Materials:
-
Commercially available RIA kits for TSH, FT3, FT4, prolactin, and cortisol
-
Gamma counter
-
Centrifuge
-
Pipettes and tips
-
Test tubes
Procedure (General):
-
Assay Preparation:
-
Bring all reagents to room temperature.
-
Prepare standards and quality controls as per the kit instructions.
-
-
Competitive Binding Reaction:
-
Pipette patient plasma samples, standards, and controls into respective antibody-coated tubes.
-
Add the 125I-labeled hormone (tracer) to each tube.
-
Incubate as per the kit's specified time and temperature to allow for competitive binding between the unlabeled hormone in the sample/standard and the labeled hormone for the limited antibody binding sites.
-
-
Separation and Counting:
-
After incubation, separate the antibody-bound hormone from the free hormone (e.g., by decantation or aspiration after centrifugation).
-
Measure the radioactivity of the bound fraction in a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the hormone concentrations in the patient samples by interpolating their radioactivity counts from the standard curve.
-
Visualizations
Signaling Pathway of this compound
This compound, as a TRH analog, is expected to follow the TRH signaling pathway. This pathway is initiated by the binding of the ligand to the TRH receptor (TRH-R1 in humans), a G-protein coupled receptor.
References
Application Notes and Protocols for Oral Administration of Posatirelin in Preclinical Models
A comprehensive review of publicly available scientific literature and data sources did not yield specific preclinical studies on the oral administration of Posatirelin. Research on this thyrotropin-releasing hormone (TRH) analog has predominantly focused on its parenteral administration (intramuscular and intraperitoneal) in both preclinical and clinical settings. While this compound has been investigated for its neurotrophic and central nervous system activating effects, data on its oral bioavailability, pharmacokinetics, and efficacy in animal models remains unpublished or is not available in the public domain.
Therefore, the following sections provide a general overview of this compound's mechanism of action and a generalized protocol for the oral administration of therapeutic peptides in preclinical research, which can serve as a foundational guide for designing future studies on oral this compound.
Introduction to this compound
This compound, a synthetic analog of thyrotropin-releasing hormone (TRH), has demonstrated neurotrophic, cholinergic, and catecholaminergic properties in various studies.[1] It is known to increase monoamine metabolites in several brain regions, including the cerebral cortex, nucleus accumbens, and striatum, suggesting its potential to exert activating effects on the central nervous system by modulating multiple neurotransmitter systems.[2] Animal studies have indicated its potential efficacy in improving cognitive and behavioral functions.[1] However, these studies have primarily utilized intraperitoneal injections for administration.[1][2]
This compound's Putative Signaling Pathway
The central effects of TRH analogs like this compound are believed to be initiated by their interaction with TRH receptors in the central nervous system. This interaction can trigger a cascade of downstream signaling events that modulate neuronal activity and neurotransmitter release.
Caption: Putative signaling pathway of this compound in the central nervous system.
General Protocol for Oral Administration of Peptides in Rodent Models
The oral delivery of peptide-based therapeutics like this compound is challenging due to their susceptibility to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium.[3] The following is a generalized protocol that can be adapted for preclinical studies of oral this compound.
Materials
-
This compound (or test peptide)
-
Vehicle for oral administration (e.g., sterile water, saline, or a specific formulation to enhance absorption)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal model)
-
Syringes
-
Animal model (e.g., mice or rats, specify strain, age, and weight)
-
Animal scale
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical equipment for quantifying the peptide in plasma (e.g., LC-MS/MS)
Experimental Workflow
Caption: General experimental workflow for preclinical oral administration studies.
Procedure
-
Formulation Preparation: Prepare the oral formulation of this compound at the desired concentration in the selected vehicle. Ensure the formulation is homogenous.
-
Animal Handling: Acclimatize animals to the experimental conditions. Fast animals overnight (e.g., 12-16 hours) before dosing to reduce variability in absorption, but ensure free access to water.
-
Dosing: Weigh each animal to determine the exact dose volume. Administer the this compound formulation orally using a gavage needle attached to a syringe. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose) from a suitable site (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Immediately process the blood samples by centrifuging at a specified speed and temperature to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (if intravenous data is available).
Considerations for Preclinical Oral Peptide Studies
-
Formulation Development: Due to the challenges of oral peptide delivery, formulation strategies such as enteric coatings, permeation enhancers, or nanotechnology-based carriers may be necessary to improve bioavailability.[3]
-
Animal Models: The choice of animal model is crucial, as gastrointestinal physiology can vary between species, affecting drug absorption.[4]
-
Dose Selection: Dose levels should be selected based on available in vitro data or data from other routes of administration.
-
Pharmacodynamic Readouts: In addition to pharmacokinetics, relevant pharmacodynamic markers (e.g., changes in neurotransmitter levels, behavioral tests) should be assessed to evaluate the biological effect of orally administered this compound.
Quantitative Data from Related Studies
As no quantitative data for the oral administration of this compound is available, the following table presents hypothetical pharmacokinetic parameters that would be determined in such a study. This is for illustrative purposes only.
Table 1: Hypothetical Pharmacokinetic Parameters of Oral this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 10 |
| Cmax | ng/mL | [Data not available] |
| Tmax | h | [Data not available] |
| AUC(0-t) | ng*h/mL | [Data not available] |
| Bioavailability (F%) | % | [Data not available] |
Note: The values in this table are placeholders and would need to be determined through experimental studies.
Conclusion
While the therapeutic potential of this compound is of significant interest, its development for oral administration requires dedicated preclinical research to address the inherent challenges of peptide delivery via this route. The protocols and considerations outlined above provide a general framework for researchers to design and conduct the necessary studies to evaluate the feasibility and potential of oral this compound. Future research in this area will be critical to understanding its pharmacokinetic and pharmacodynamic profile when administered orally and to developing a viable oral formulation.
References
- 1. This compound (l‐pyro‐2‐aminoadipyl‐l‐leucyl‐l‐prolinamide) treatment for persons with dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Oral Biomacromolecule Therapies for Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Posatirelin in the Treatment of Dementia in Elderly Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posatirelin (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide or RGH-2202) is a synthetic analog of thyrotropin-releasing hormone (TRH).[1] Unlike TRH, this compound has more potent and prolonged effects on the central nervous system with reduced hormonal activity.[2] It has been investigated for its potential therapeutic benefits in various neurological and psychiatric disorders, including dementia. The rationale for its use in dementia stems from its neurotrophic, cholinergic, and catecholaminergic properties.[1][2] Preclinical studies in animal models have suggested its efficacy in improving cognitive and behavioral functions.[2] This has led to several clinical trials in elderly patients with dementia of both degenerative (Alzheimer's disease) and vascular origin.
These application notes provide a comprehensive overview of the available data on the use of this compound for treating dementia in elderly patients, with a focus on dosage, experimental protocols, and the underlying mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials of this compound in elderly patients with dementia.
Table 1: Patient Demographics and Baseline Characteristics
| Parameter | Gasbarrini et al. (1997) | Parnetti et al. (1996) | Parnetti et al. (1995) |
| Number of Patients (Randomized) | 360 | Information not available | 222 |
| This compound Group (n) | 180 | Information not available | 74 |
| Placebo/Control Group (n) | 180 (Placebo) | Information not available | 74 (Citicoline), 74 (Ascorbic Acid) |
| Age (years, mean ± SD) | Information not available | Information not available | Information not available |
| Sex (% Female) | Information not available | Information not available | Information not available |
| Type of Dementia | Alzheimer's Disease & Vascular Dementia | Vascular Dementia | Late-onset Alzheimer's Disease |
| MMSE Score (mean ± SD) | Information not available | Information not available | Information not available |
Table 2: Dosing and Administration
| Parameter | Dosage and Route | Treatment Duration |
| This compound | 10 mg/day, Intramuscular | 3 months |
| Placebo/Control | Placebo: Intramuscular; Citicoline: Intramuscular; Ascorbic Acid: Intramuscular | 3 months |
Table 3: Summary of Efficacy Outcomes
| Outcome Measure | Gasbarrini et al. (1997) Results | Parnetti et al. (1996) Results | Parnetti et al. (1995) Results |
| Gottfries-Bråne-Steen (GBS) Rating Scale | Significant improvement in this compound group compared to placebo (p < 0.05) | Significant improvement in intellectual performance, orientation, motivation, and memory in this compound group compared to placebo.[3] | Significant improvement in intellectual and emotional impairments, orientation, memory, and activities of daily living in this compound group compared to controls.[4] |
| Rey Memory Test / Randt Memory Test | Significant improvement in this compound group compared to placebo (p < 0.05) | Significant improvement in acquisition score and memory index in this compound group compared to placebo.[3] | Not reported |
| Toulouse-Piéron Attention Test | Not reported | Significant improvement in this compound group compared to placebo.[3] | Not reported |
| Tolerability/Adverse Events | Incidence of adverse events: 7.3% in this compound group.[5] | Good tolerability reported.[3] | Good tolerability reported.[4] |
Experimental Protocols
Patient Selection Criteria (Inclusion/Exclusion)
Based on the available literature, the following general inclusion and exclusion criteria were applied in the clinical trials of this compound for dementia:
Inclusion Criteria:
-
Age: Elderly patients (typically 65 years and older).
-
Diagnosis:
-
Severity of Dementia: Mild to moderate dementia.
Exclusion Criteria:
-
Severe dementia.
-
Other neurological or psychiatric conditions that could interfere with the assessment of dementia.
-
Severe unstable medical conditions.
-
Use of other investigational drugs.
This compound Formulation and Administration Protocol
Formulation:
-
This compound is typically supplied as a sterile solution for intramuscular injection at a concentration of 10 mg/ml.[3]
Administration Protocol:
-
Dosage: 10 mg of this compound administered once daily.[3][4]
-
Route of Administration: Intramuscular injection.
-
Run-in Phase: A two-week run-in period with a daily oral placebo was utilized in some studies before the active treatment phase.[3][5]
-
Treatment Duration: The double-blind treatment period was consistently 3 months in the key trials.[3][4][5]
-
Follow-up: Some studies included a follow-up period (e.g., one month) after the cessation of treatment to assess for lasting effects.[3]
Efficacy Assessment Protocols
a) Gottfries-Bråne-Steen (GBS) Rating Scale:
The GBS scale is a comprehensive tool used to assess the severity of dementia. It is a semi-structured interview-based assessment that covers four domains:
-
Motor functions
-
Intellectual functions
-
Emotional functions
-
Symptoms characteristic of dementia
The scale is administered by a trained clinician who interviews both the patient and a caregiver.
b) Rey Auditory Verbal Learning Test (RAVLT) / Randt Memory Test:
These tests are used to evaluate verbal learning and memory. The general procedure for the RAVLT involves:
-
List A Learning Trials: A list of 15 unrelated words is read to the patient over five consecutive trials. After each trial, the patient is asked to recall as many words as possible.
-
List B Interference Trial: A new list of 15 words is presented, followed by a recall trial.
-
Immediate Recall of List A: The patient is asked to recall the words from the original list (List A).
-
Delayed Recall of List A: After a 20-30 minute delay, the patient is again asked to recall the words from List A.
The Randt Memory Test follows a similar principle of assessing immediate and delayed recall of verbal information.
Signaling Pathways and Mechanism of Action
This compound, as a TRH analog, is believed to exert its effects through the TRH receptor. The binding of this compound to the TRH receptor, a G-protein coupled receptor (GPCR), is thought to initiate a cascade of intracellular signaling events that ultimately modulate neuronal function and promote neuroprotection.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling cascade of this compound via the TRH receptor.
The binding of this compound to the TRH receptor activates the Gq/11 G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events are thought to lead to downstream effects including the modulation of neurotransmitter release (acetylcholine and dopamine) and the activation of pro-survival pathways like the MAPK/ERK pathway, contributing to the neuroprotective effects of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of this compound in dementia.
Caption: A typical clinical trial workflow for this compound in dementia.
References
- 1. This compound (l‐pyro‐2‐aminoadipyl‐l‐leucyl‐l‐prolinamide) treatment for persons with dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of late-onset Alzheimer's disease: a double-blind multicentre study vs citicoline and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Posatirelin in Dementia Assessed by the Gottfries-Bråne-Steen Scale: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posatirelin (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic tripeptide analogue of thyrotropin-releasing hormone (TRH).[1] It has demonstrated potential as a therapeutic agent for dementia through its modulatory effects on cholinergic and monoaminergic neurotransmitter systems, as well as its neurotrophic properties.[2][3] Clinical investigations into the efficacy of this compound for degenerative and vascular dementia have utilized the Gottfries-Bråne-Steen (GBS) Scale as a primary endpoint to measure changes in cognitive and functional abilities.[1][4] This document provides detailed application notes and protocols for assessing the efficacy of this compound using the GBS Scale, based on findings from multicenter, double-blind, placebo-controlled clinical trials.
Mechanism of Action
This compound's therapeutic effects are believed to stem from its multifactorial mechanism of action. As a TRH analogue, it can influence central nervous system activity. Its central effects are more pronounced than its hormonal effects.[1] The proposed mechanisms include:
-
Cholinergic and Catecholaminergic Modulation: this compound has been shown to have activity within the cholinergic and catecholaminergic systems, which are crucial for cognitive functions such as memory and attention.[1][3]
-
Neurotrophic Effects: The compound is suggested to possess neurotrophic properties, potentially promoting neuronal survival and function.[1]
-
Signaling Pathway Activation: While the precise signaling cascade for this compound is not fully elucidated, TRH analogs are known to interact with G-protein coupled receptors. This interaction can trigger downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in neuronal survival and plasticity.[5][6]
Data Presentation
The following tables summarize the expected quantitative data from a clinical trial assessing the efficacy of this compound compared to placebo using the Gottfries-Bråne-Steen (GBS) Scale.
Table 1: Baseline Demographics and Clinical Characteristics of Study Participants
| Characteristic | This compound Group (n=) | Placebo Group (n=) |
| Age (years), mean ± SD | [Data not available] | [Data not available] |
| Gender (Male/Female), n (%) | [Data not available] | [Data not available] |
| Diagnosis (AD/VaD), n (%) | [Data not available] | [Data not available] |
| Mini-Mental State Examination (MMSE) Score, mean ± SD | [Data not available] | [Data not available] |
| GBS Total Score, mean ± SD | [Data not available] | [Data not available] |
AD: Alzheimer's Disease; VaD: Vascular Dementia; SD: Standard Deviation.
Table 2: Gottfries-Bråne-Steen (GBS) Scale Scores at Baseline and After 12 Weeks of Treatment
| GBS Subscale | Treatment Group | Baseline (mean ± SD) | Week 12 (mean ± SD) | Change from Baseline (mean ± SD) | p-value |
| Intellectual Function | This compound | [Data not available] | [Data not available] | [Data not available] | <0.05 |
| Placebo | [Data not available] | [Data not available] | [Data not available] | ||
| Emotional Function | This compound | [Data not available] | [Data not available] | [Data not available] | <0.05 |
| Placebo | [Data not available] | [Data not available] | [Data not available] | ||
| Activities of Daily Living (ADL) | This compound | [Data not available] | [Data not available] | [Data not available] | <0.05* |
| Placebo | [Data not available] | [Data not available] | [Data not available] | ||
| Total GBS Score | This compound | [Data not available] | [Data not available] | [Data not available] | <0.01** |
| Placebo | [Data not available] | [Data not available] | [Data not available] |
*Denotes a statistically significant improvement in the this compound group compared to the placebo group. Specific mean, SD, and p-values are not available in the reviewed literature. **A study by Gasbarrini et al. (1998) reported a significant difference in the GBS total score with p=0.009 in the per-protocol analysis and p<0.001 in the intent-to-treat analysis.[7]
Experimental Protocols
Protocol 1: Clinical Trial Design for Efficacy Assessment of this compound
This protocol outlines a typical multicenter, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with dementia.
-
Participant Selection:
-
Recruit elderly patients diagnosed with probable Alzheimer's disease or vascular dementia.
-
Establish clear inclusion and exclusion criteria based on standardized diagnostic guidelines (e.g., NINCDS-ADRDA for Alzheimer's and NINDS-AIREN for vascular dementia).
-
-
Study Phases:
-
Run-in Phase (2 weeks): Administer a single daily oral dose of placebo to all participants to establish baseline and ensure compliance.
-
Double-Blind Treatment Phase (12 weeks): Randomly assign participants to receive either a daily intramuscular injection of this compound (e.g., 10 mg/mL) or a matching placebo.
-
Follow-up Phase (4 weeks): A treatment-free period to assess any lasting effects of the intervention.
-
-
Efficacy Assessments:
-
The primary efficacy endpoint is the change from baseline in the Gottfries-Bråne-Steen (GBS) Scale score at the end of the 12-week treatment period.
-
Administer the GBS Scale at baseline, and at regular intervals during the treatment phase (e.g., week 4, 8, and 12).
-
-
Safety Monitoring:
-
Monitor vital signs, and collect blood and urine samples for laboratory safety tests at regular intervals.
-
Record all adverse events throughout the study.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as analysis of variance (ANOVA) or analysis of covariance (ANCOVA), on both the intent-to-treat and per-protocol populations.
-
Protocol 2: Administration of the Gottfries-Bråne-Steen (GBS) Scale
The GBS Scale is a comprehensive rating scale for assessing the severity of dementia symptoms.
-
Rater Training:
-
Ensure that all raters (physicians, psychologists, or trained research nurses) are thoroughly trained in the administration and scoring of the GBS Scale to maintain consistency.
-
-
Interview and Observation:
-
The assessment is based on a semi-structured interview with the patient and a caregiver or informant who knows the patient well.
-
Direct observation of the patient's behavior and cognitive function during the interview is also a key component.
-
-
GBS Subscales: The scale is divided into four main domains:
-
A. Motor Function: Assesses gait, balance, and coordination.
-
B. Intellectual Function: Evaluates orientation, memory, concentration, and language.
-
C. Emotional Function: Measures emotional responsiveness, motivation, and mood.
-
D. Symptoms Characteristic of Dementia: Includes items on confusion, irritability, anxiety, and restlessness.
-
-
Scoring:
-
Each item is scored on a scale from 0 (no impairment) to 6 (severe impairment).
-
The total score provides a global measure of dementia severity, while subscale scores allow for a more detailed analysis of specific symptom domains.
-
Mandatory Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Clinical trial workflow for this compound efficacy.
References
- 1. This compound (l‐pyro‐2‐aminoadipyl‐l‐leucyl‐l‐prolinamide) treatment for persons with dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of late-onset Alzheimer's disease: a double-blind multicentre study vs citicoline and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of Posatirelin in Healthy Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posatirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has been investigated for its potential therapeutic effects. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and ensuring its safety and efficacy. This document provides a detailed overview of the pharmacokinetic analysis of this compound in healthy subjects, including a summary of key pharmacokinetic parameters, experimental protocols for conducting such studies, and a visualization of its signaling pathway and the experimental workflow.
While a study on the pharmacokinetics of this compound in healthy elderly subjects has been reported, the specific quantitative data from this study is not publicly available.[1] Therefore, the following sections provide a template for the presentation of such data and a generalized, comprehensive protocol for a typical pharmacokinetic study of an intramuscularly administered drug.
Pharmacokinetic Data of this compound
A study involving the intramuscular injection of 10 mg/day of this compound for 7 days in healthy elderly subjects measured several key pharmacokinetic parameters.[1] The study concluded that the pharmacokinetics of this compound were not time-dependent, and the drug did not accumulate after multiple doses.[1] The primary pharmacokinetic parameters evaluated in this study are summarized in the table below.
| Parameter | Description | Single Dose (Day 1) | Multiple Doses (Day 7) |
| Cmax | Maximum (peak) plasma concentration | Not Available | Not Available |
| Tmax | Time to reach Cmax | Not Available | Not Available |
| AUC0-inf | Area under the plasma concentration-time curve from time zero to infinity | Not Available | Not Available |
| t1/2 | Elimination half-life | Not Available | Not Available |
| Cl/F | Apparent total body clearance | Not Available | Not Available |
Experimental Protocols
The following is a detailed protocol for a single and multiple-dose pharmacokinetic study of an intramuscularly administered drug like this compound in healthy subjects. This protocol is based on established clinical trial methodologies.
Study Design
A single-center, open-label, single and multiple-dose study.
Subject Population
-
Inclusion Criteria:
-
Healthy adult male and/or female volunteers.
-
Age 18-55 years.
-
Body Mass Index (BMI) between 18.5 and 30 kg/m ².
-
Normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
Willingness to provide written informed consent.
-
-
Exclusion Criteria:
-
History of any clinically significant disease.
-
Known hypersensitivity to TRH or its analogs.
-
Use of any prescription or over-the-counter medication within 14 days prior to dosing.
-
Positive test for drugs of abuse or alcohol.
-
Participation in another clinical trial within 30 days prior to dosing.
-
Drug Administration
-
Single Dose Phase:
-
Subjects receive a single intramuscular injection of this compound (e.g., 10 mg).
-
-
Multiple Dose Phase:
-
After a washout period, subjects receive a daily intramuscular injection of this compound (e.g., 10 mg) for 7 consecutive days.
-
Blood Sampling
-
Single Dose Phase:
-
Blood samples (e.g., 5 mL) are collected in EDTA tubes at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
-
Multiple Dose Phase:
-
On Day 1, blood samples are collected at the same time points as the single-dose phase.
-
On Days 3, 5, and 6, a pre-dose trough sample is collected.
-
On Day 7, blood samples are collected at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Sample Processing and Bioanalysis
-
Blood samples are centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
-
This compound concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis from the plasma concentration-time data.
Visualizations
This compound Signaling Pathway
This compound, as a TRH analog, is expected to activate the TRH receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[2][3][4][5]
Caption: this compound signaling pathway via the TRH receptor.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps involved in a clinical pharmacokinetic study of this compound.
Caption: Experimental workflow for this compound pharmacokinetic analysis.
References
- 1. Pharmacokinetic profile and endocrine effects of this compound treatment in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Posatirelin Stability and Storage in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage conditions and stability testing protocols for Posatirelin, a thyrotropin-releasing hormone (TRH) analogue, for laboratory use. The information is based on general knowledge of TRH analogues and standard practices for peptide stability assessment. It is crucial to note that specific stability data for this compound is not publicly available, and therefore, these guidelines should be adapted and validated for specific experimental conditions.
Introduction to this compound
This compound is a synthetic analogue of thyrotropin-releasing hormone (TRH). Like TRH, it is a peptide that acts on the central nervous system and the pituitary gland. Due to their therapeutic potential, TRH analogues are of significant interest in research and drug development.[1] Ensuring the stability of this compound in the laboratory is critical for obtaining accurate and reproducible experimental results.
Recommended Storage Conditions
The stability of peptides like this compound is highly dependent on storage conditions. Improper storage can lead to degradation, affecting its biological activity.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or colder | ≥ 4 years[2] | Store in a desiccator to protect from moisture. Avoid repeated freeze-thaw cycles. |
| 0-5°C | Up to 6 months[3] | For short-term storage. Protect from moisture. | |
| Reconstituted Solution | -20°C | Up to 3 months[3] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| 4°C | Up to 5 days[3] | For immediate use. Protect from light.[4] | |
| Room Temperature | Not Recommended | Significant degradation may occur. |
Note: The stability of reconstituted solutions can be dependent on the solvent used. It is recommended to use sterile, nuclease-free water or a buffer system appropriate for the specific application.
Factors Affecting this compound Stability
Several environmental factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation.[5]
-
pH: The pH of the solution can affect the stability of the peptide bonds. Extreme pH values should be avoided.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of peptides.[4] Solutions should be stored in amber vials or protected from light.
-
Oxidation: Peptides can be susceptible to oxidation. The use of antioxidants or de-gassed solvents may be considered for long-term solution storage.
-
Enzymatic Degradation: If working with biological samples, proteases can degrade this compound. The addition of protease inhibitors may be necessary.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound for an experiment, its stability under specific laboratory conditions should be verified. The following are general protocols for assessing peptide stability.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a method to separate and quantify this compound from its potential degradation products.
Objective: To develop and validate an HPLC method that can resolve the parent peptide from any degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other suitable ion-pairing agent
-
C18 reverse-phase HPLC column
Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in Mobile Phase A at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Forced Degradation Studies:
-
To identify potential degradation products, expose this compound solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 60°C for 24 hours.
-
Photodegradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
-
HPLC Analysis:
-
Inject the standard solutions and the stressed samples onto the HPLC system.
-
Use a gradient elution method, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Assess the chromatograms for the appearance of new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the this compound peak is well-resolved from all degradation product peaks.
-
Quantify the amount of remaining this compound in the stressed samples relative to an unstressed control to determine the extent of degradation.
-
Mass Spectrometry (MS) for Identification of Degradation Products
Objective: To identify the molecular weights of potential degradation products to understand the degradation pathways.
Protocol:
-
Collect the fractions corresponding to the degradation peaks from the HPLC analysis.
-
Analyze the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determine the molecular weights of the degradation products.
-
Based on the mass shifts from the parent peptide, propose potential degradation pathways such as hydrolysis (addition of 18 Da) or oxidation (addition of 16 Da).
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
Postulated Signaling Pathway of this compound
This compound, as a TRH analogue, is expected to activate the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR). The binding of this compound to TRH-R initiates a signaling cascade.[6]
Caption: Postulated signaling pathway for this compound.
Conclusion
The stability and proper storage of this compound are paramount for reliable and reproducible research. While specific data for this compound is limited, the guidelines for TRH and its analogues provide a strong foundation for laboratory handling. Researchers should perform in-house stability studies to validate the integrity of this compound under their specific experimental conditions. The provided protocols for stability-indicating HPLC and mass spectrometry, along with an understanding of the potential signaling pathways, will aid in the robust design and interpretation of experiments involving this compound.
References
- 1. Chemistry and biology of thyrotropin-releasing hormone (TRH) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. Proper Storage for Medications Prescribed [ostrowonline.usc.edu]
- 5. ephor.nl [ephor.nl]
- 6. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Posatirelin in Biological Samples: A Guide for Researchers
For Immediate Release
This application note provides detailed methodologies for the quantitative analysis of Posatirelin in biological samples, targeting researchers, scientists, and professionals in drug development. The protocols herein describe two robust analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of this compound, a synthetic analog of Thyrotropin-Releasing Hormone (TRH).
This compound (L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a central nervous system (CNS) activating agent. Accurate quantification of this tripeptide analog in biological matrices such as plasma and serum is critical for evaluating its efficacy and safety profile.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological fluids, offering high sensitivity and specificity. While a specific validated method for this compound is not publicly available in the literature, the following protocol is a comprehensive, proposed method based on established techniques for similar peptide compounds. This method would require validation according to regulatory guidelines.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ > Product ion (To be determined by direct infusion of a standard solution).
-
Internal Standard: Precursor ion [M+H]⁺ > Product ion.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation: LC-MS/MS Validation Parameters (Hypothetical)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: ≤ 7.8%, Inter-day: ≤ 9.2% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | 8.9% |
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be developed for the quantification of peptides like this compound. This method relies on the specific binding of antibodies to the target analyte. The following is a protocol for a competitive ELISA, which is a common format for small molecules.
Experimental Protocol: Competitive ELISA
1. Reagent Preparation:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Primary Antibody: Anti-Posatirelin monoclonal or polyclonal antibody.
-
Secondary Antibody: HRP-conjugated anti-species IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N Sulfuric Acid.
2. Assay Procedure:
-
Coat a 96-well microplate with a this compound-protein conjugate in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples to the wells, followed by the addition of the primary anti-Posatirelin antibody. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.
Data Presentation: ELISA Validation Parameters
Based on commercially available kits for the parent molecule, TRH, the following performance characteristics can be expected.[1][2]
| Parameter | Expected Performance |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
| Detection Range | Typically in the pg/mL to ng/mL range |
| Intra-assay Precision (% CV) | < 10%[2] |
| Inter-assay Precision (% CV) | < 12%[2] |
| Specificity | High, with minimal cross-reactivity to endogenous peptides. |
Visualizations
This compound Signaling Pathway
As a TRH analog, this compound is expected to act on TRH receptors (TRH-R1 and TRH-R2), which are G-protein coupled receptors. The binding of this compound initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various cellular responses.
Caption: Hypothetical signaling pathway of this compound via the TRH receptor.
LC-MS/MS Experimental Workflow
The workflow for quantifying this compound using LC-MS/MS involves several key stages, from sample collection to data analysis.
Caption: General workflow for this compound quantification by LC-MS/MS.
Competitive ELISA Workflow
The competitive ELISA method follows a distinct workflow where the analyte in the sample competes with a labeled antigen for antibody binding sites.
Caption: Workflow for a competitive ELISA for this compound quantification.
References
Determining the Bioactivity of Posatirelin: In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Posatirelin is a synthetic analog of Thyrotropin-Releasing Hormone (TRH). As such, its bioactivity is primarily mediated through interaction with the TRH receptor (TRHR), a G protein-coupled receptor (GPCR). This document provides detailed application notes and experimental protocols for key in vitro assays to characterize the bioactivity of this compound, including its binding affinity and functional potency at the TRH receptor.
The primary signaling pathway for the TRH receptor involves coupling to the Gq/11 protein, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These second messengers initiate a cascade of downstream cellular responses.[1][2][3] While predominantly coupled to Gq/11, TRH receptors may also interact with other G proteins, such as Gs, under certain conditions.[1][3]
Key In Vitro Bioactivity Assays for this compound
The bioactivity of this compound can be determined through a series of in vitro assays that assess its ability to bind to the TRH receptor and to elicit a functional cellular response. The most common and robust assays for this purpose are:
-
Competitive Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the TRH receptor.
-
Calcium Flux Assay: To measure the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.
-
cAMP Accumulation Assay: To investigate potential coupling of the TRH receptor to Gs or Gi signaling pathways in response to this compound.
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the TRH receptor, allowing for the determination of its binding affinity (Ki).
Experimental Protocol
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human TRH receptor (e.g., HEK293-TRHR or CHO-TRHR).
-
Radioligand: A high-affinity TRH receptor radioligand, such as [3H]-Methyl-TRH.
-
Non-specific Binding Control: A high concentration of unlabeled TRH (e.g., 10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the TRH receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of cell membrane preparation (typically 10-50 µg of protein).
-
50 µL of serially diluted this compound or control (assay buffer for total binding, unlabeled TRH for non-specific binding).
-
50 µL of radioligand at a concentration at or below its Kd.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[4]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled TRH) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Data Presentation
| Compound | Radioligand | Cell Line | IC50 (nM) | Ki (nM) |
| This compound | [3H]-Methyl-TRH | HEK293-TRHR | Value | Value |
| TRH (Control) | [3H]-Methyl-TRH | HEK293-TRHR | Value | Value |
| Illustrative table. Actual values to be determined experimentally. |
Experimental Workflow
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the TRH receptor. The potency of this compound is determined by its EC50 value.
Experimental Protocol
Materials:
-
Cell Line: A cell line stably expressing the human TRH receptor (e.g., HEK293-TRHR or CHO-TRHR).
-
Calcium Indicator Dye: A cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or Indo-1 AM).[6][7][8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional but recommended): An anion-exchange transport inhibitor to prevent the extrusion of the dye from the cells.
-
Test Compound: this compound, serially diluted.
-
Positive Control: A known TRH receptor agonist (e.g., TRH) or a calcium ionophore (e.g., ionomycin).
-
Instrumentation: A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation) or a flow cytometer.[6][9]
Procedure:
-
Cell Plating: Seed the TRHR-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.[8]
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for approximately 30 minutes in the dark.[8]
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's automated injectors to add the serially diluted this compound or control compounds to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.[7]
-
Data Analysis:
-
For each well, determine the peak fluorescence intensity after compound addition and subtract the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Data Presentation
| Compound | Cell Line | EC50 (nM) | Maximum Response (% of Control) |
| This compound | HEK293-TRHR | Value | Value |
| TRH (Control) | HEK293-TRHR | Value | 100% |
| Illustrative table. Actual values to be determined experimentally. |
Experimental Workflow
cAMP Accumulation Assay
This assay is used to determine if this compound induces signaling through Gs (leading to cAMP accumulation) or Gi (leading to an inhibition of stimulated cAMP levels).
Experimental Protocol
Materials:
-
Cell Line: A cell line stably expressing the human TRH receptor.
-
cAMP Assay Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a luciferase-based reporter (e.g., GloSensor).[10][11]
-
Stimulation Buffer: As recommended by the assay kit manufacturer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[12]
-
Test Compound: this compound, serially diluted.
-
Gs Pathway Control: A known Gs-coupled receptor agonist or forskolin (a direct activator of adenylyl cyclase).
-
Gi Pathway Control: For Gi analysis, cells are co-stimulated with forskolin and the test compound.
Procedure (Example using an HTRF-based assay):
-
Cell Preparation: Harvest and resuspend TRHR-expressing cells in stimulation buffer containing a PDE inhibitor.
-
Assay Setup (Gs Agonist Mode):
-
Dispense cells into a 384-well low-volume white plate.
-
Add serially diluted this compound or control compounds.
-
-
Assay Setup (Gi Agonist Mode):
-
Dispense cells into the plate.
-
Add a fixed concentration of forskolin (predetermined to give a submaximal response) along with the serially diluted this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate) and incubate as per the manufacturer's protocol.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
Data Analysis:
-
Calculate the HTRF ratio (e.g., Emission at 665 nm / Emission at 620 nm) and normalize the data.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs activation) or IC50 (for Gi-mediated inhibition of forskolin-stimulated cAMP).
Data Presentation
| Assay Mode | Compound | Cell Line | EC50/IC50 (nM) | Effect |
| Gs (Activation) | This compound | HEK293-TRHR | Value | cAMP Accumulation |
| Gi (Inhibition) | This compound | HEK293-TRHR | Value | Inhibition of Forskolin-stimulated cAMP |
| Illustrative table. Actual values to be determined experimentally. |
Experimental Workflow
This compound Signaling Pathway
The binding of this compound to the TRH receptor is expected to initiate a signaling cascade analogous to that of endogenous TRH.
References
- 1. Specificity of TRH receptor coupling to G-proteins for regulation of ERG K+ channels in GH3 rat anterior pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Managing Adverse Events of Posatirelin in Clinical Studies
Disclaimer: Information regarding "Posatirelin" is not publicly available within the searched resources. Therefore, this technical support center has been created as a detailed template to guide researchers, scientists, and drug development professionals in managing adverse events for a hypothetical therapeutic agent. The methodologies, data, and pathways are representative examples derived from common practices in clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with [Investigational Drug] in clinical studies?
A1: Based on pooled data from Phase I and II clinical trials, the most frequently reported adverse events (AEs) are generally mild to moderate in severity. These commonly include gastrointestinal disturbances (nausea, diarrhea), transient headaches, and injection site reactions. A summary of the incidence of these events compared to placebo is provided in the table below.
Q2: Are there any serious adverse events (SAEs) associated with [Investigational Drug]?
A2: Serious adverse events are rare. Events such as hypersensitivity reactions and significant elevations in liver enzymes have been reported in a small number of participants. Any suspected SAE should be immediately reported to the study sponsor and the Institutional Review Board (IRB) to ensure participant safety and regulatory compliance.
Q3: What is the recommended course of action if a research participant experiences a severe adverse event?
A3: In the event of a severe adverse event, the first priority is to ensure the participant's safety, which may require discontinuation of the investigational drug and administration of appropriate medical treatment. The event must be documented in detail and reported to the principal investigator, the study sponsor, and the relevant ethics committee or IRB within 24 hours. The protocol for managing SAEs, including unblinding procedures if necessary, is outlined in the clinical trial protocol.
Q4: How should injection site reactions be managed?
A4: For mild to moderate injection site reactions, such as redness, swelling, or pain, a cold compress can be applied to the area. Over-the-counter analgesics may be considered for pain relief, in accordance with the study protocol. Participants should be instructed to rotate injection sites. If the reaction is severe or persistent, the study physician should be consulted.
Q5: What is the known mechanism of action of [Investigational Drug] and how might it relate to the observed adverse events?
A5: [Investigational Drug] is a selective antagonist of the [Hypothetical Receptor Name] receptor. This receptor is primarily expressed in [Tissue/Cell Type], but also has lower levels of expression in the gastrointestinal tract and vascular smooth muscle. The observed gastrointestinal side effects may be due to off-target engagement of the receptor in the gut. The diagram below illustrates the proposed signaling pathway.
Troubleshooting Guides for Adverse Event Management
This section provides systematic guidance for managing specific adverse events that may be encountered during a clinical study.
Issue 1: Participant reports persistent nausea and vomiting.
-
Initial Assessment:
-
Evaluate the severity and frequency of the symptoms.
-
Review the participant's concomitant medications and diet.
-
Assess for signs of dehydration.
-
-
Management Protocol:
-
Mild Symptoms: Advise the participant to take the investigational drug with food. Suggest small, frequent meals and avoidance of spicy or fatty foods.
-
Moderate to Severe Symptoms: Consider a temporary dose reduction or interruption of the investigational drug, as per the protocol. Administer antiemetic medication if clinically indicated. Monitor fluid and electrolyte balance.
-
Documentation: Record all symptoms, interventions, and outcomes in the participant's case report form.
-
Issue 2: Elevated liver function tests (LFTs) are detected during routine monitoring.
-
Initial Assessment:
-
Confirm the abnormal LFT results with a repeat test.
-
Take a detailed history of alcohol consumption and use of other medications, including over-the-counter products and herbal supplements.
-
Perform a physical examination to check for signs of liver injury (e.g., jaundice, hepatomegaly).
-
-
Management Protocol:
-
Asymptomatic, Mild Elevation (<3x ULN): Continue the investigational drug with increased monitoring frequency (e.g., weekly LFTs).
-
Significant Elevation (>3x ULN): Temporarily suspend the investigational drug. Conduct further investigations, including a full liver panel and viral hepatitis serology.
-
Symptomatic Elevation or Jaundice: Immediately discontinue the investigational drug and refer the participant for specialist hepatological evaluation.
-
Reporting: Report all significant LFT elevations to the sponsor and IRB as per the study protocol.
-
Quantitative Data on Adverse Events
The following table summarizes the incidence of treatment-emergent adverse events reported in the integrated safety analysis of two Phase II studies.
| Adverse Event | [Investigational Drug] (N=250) | Placebo (N=250) |
| n (%) | n (%) | |
| Gastrointestinal Disorders | ||
| Nausea | 50 (20.0) | 25 (10.0) |
| Diarrhea | 35 (14.0) | 15 (6.0) |
| Vomiting | 20 (8.0) | 8 (3.2) |
| Nervous System Disorders | ||
| Headache | 45 (18.0) | 30 (12.0) |
| Dizziness | 22 (8.8) | 10 (4.0) |
| General Disorders | ||
| Fatigue | 30 (12.0) | 20 (8.0) |
| Injection Site Reaction | 62 (24.8) | 12 (4.8) |
Experimental Protocols
Protocol: Monitoring of Liver Function
-
Objective: To monitor for potential hepatotoxicity of the investigational drug.
-
Procedure:
-
Collect a venous blood sample (5 mL) into a serum separator tube at screening, baseline, and at weeks 2, 4, 8, and 12 of treatment.
-
Centrifuge the sample at 1500 x g for 10 minutes to separate the serum.
-
Analyze the serum for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin using a validated automated clinical chemistry analyzer.
-
Record all results in the electronic Case Report Form (eCRF).
-
Any values exceeding the upper limit of normal (ULN) should be flagged for review by the study physician.
-
Posatirelin Technical Support Center: Optimizing Dosage and Minimizing Endocrine Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Posatirelin, with a focus on optimizing dosage to achieve desired central nervous system (CNS) effects while minimizing endocrine side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Thyrotropin-Releasing Hormone (TRH)?
A1: this compound (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide or RGH-2202) is a synthetic analog of TRH. While it binds to TRH receptors, it has been designed to have more potent and prolonged effects on the central nervous system compared to its hormonal effects on the pituitary gland.[1] This characteristic makes it a subject of research for neurological and cognitive conditions, as it may offer therapeutic benefits with a reduced endocrine side effect profile compared to native TRH.
Q2: What are the primary endocrine effects observed with this compound administration?
A2: The primary endocrine effect of TRH analogs is the stimulation of Thyroid-Stimulating Hormone (TSH) release from the pituitary gland. In a study with healthy elderly subjects, a 10 mg/day intramuscular dose of this compound for 7 days resulted in a progressive reduction in basal TSH levels.[2] However, this study did not observe significant changes in free triiodothyronine (FT3) and free thyroxine (FT4), which remained within the normal range.[2]
Q3: Does this compound affect other hormones like prolactin or cortisol?
A3: In the same study of healthy elderly subjects receiving 10 mg/day of this compound, the circadian rhythms of prolactin and cortisol were not influenced by the treatment.[2] This suggests a degree of selectivity in its action on the pituitary, though this may be dose-dependent.
Q4: What is the rationale for optimizing this compound dosage?
A4: The goal of dosage optimization is to find a therapeutic window that maximizes the desired CNS effects while keeping endocrine stimulation and any potential downstream effects (such as changes in thyroid hormone levels) to a minimum. As this compound is reported to be significantly more potent than TRH in its CNS actions, it is hypothesized that a dose lower than that which causes significant endocrine changes may be therapeutically effective for neurological indications.[3]
Data on Endocrine Effects of this compound
The following tables summarize the currently available data on the endocrine effects of this compound. It is important to note that comprehensive dose-ranging studies correlating specific doses with the magnitude of endocrine changes are limited in publicly available literature. The preclinical data provides a potential framework for dose-finding studies.
Table 1: Summary of Clinical Endocrine Effects of this compound
| Dose (Human) | Administration Route | Duration | TSH Change | FT3/FT4 Change | Prolactin/Cortisol Change | Tolerability | Reference |
| 10 mg/day | Intramuscular | 7 days | Progressive reduction in basal levels | Remained within normal range | No influence on circadian rhythms | Well-tolerated, no significant adverse effects | [2] |
Table 2: Preclinical Dosage Information for this compound (Neurological Effects)
Note: The following doses were used in a study focused on neurological outcomes in rats. The endocrine effects at these dosages were not reported and should be determined experimentally.
| Dose (Rat) | Administration Route | Duration | Primary Outcome | Endocrine Data | Reference |
| 1 mg/kg | Intraperitoneal | 14 days | Improved neurological and cognitive deficits | Not Reported | [3] |
| 3 mg/kg | Intraperitoneal | 14 days | Improved neurological and cognitive deficits | Not Reported | [3] |
| 10 mg/kg | Intraperitoneal | 14 days | Improved neurological and cognitive deficits | Not Reported | [3] |
Experimental Protocols
Protocol 1: Rodent Model for Assessing Endocrine Response to this compound
This protocol provides a general framework for evaluating the endocrine effects of different this compound dosages in a rodent model.
1. Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House animals under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow for a one-week acclimatization period before the start of the experiment.
2. Dosing and Administration:
-
Prepare this compound in a sterile saline vehicle.
-
Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Divide animals into dose groups (e.g., Vehicle control, 1 mg/kg, 3 mg/kg, 10 mg/kg this compound). The dose range can be adjusted based on preliminary studies.
-
Administer once daily for a predetermined period (e.g., 7 or 14 days).
3. Blood Sampling and Hormone Analysis:
-
Collect blood samples at baseline (before the first dose) and at specified time points post-administration (e.g., 1, 4, and 24 hours after the final dose).
-
Use a consistent sampling site (e.g., tail vein or saphenous vein) to minimize stress.
-
Process blood to separate serum or plasma and store at -80°C until analysis.
-
Analyze samples for TSH, prolactin, FT3, FT4, and corticosterone using commercially available ELISA or radioimmunoassay (RIA) kits validated for rodents.
4. Data Analysis:
-
Compare hormone levels between the vehicle control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Plot dose-response curves to visualize the relationship between this compound dosage and changes in hormone levels.
Visualizations
Caption: Canonical TRH receptor signaling pathway activated by this compound.
Caption: Workflow for assessing this compound's endocrine effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in baseline hormone levels | - Stress from handling or environment.- Improper blood collection technique.- Circadian rhythm variations. | - Ensure a proper acclimatization period.- Handle animals gently and consistently.- Collect baseline samples at the same time of day for all subjects. |
| No significant TSH response at expectedly high doses | - Degradation of this compound.- Incorrect dosage calculation or administration.- Pituitary desensitization from previous exposure. | - Prepare fresh this compound solutions for each experiment.- Double-check all calculations and injection volumes.- Ensure animals have not been previously exposed to TRH or its analogs. |
| Unexpected changes in FT3/FT4 despite minimal TSH alteration | - Direct effect of this compound on the thyroid gland (unlikely but possible).- Assay interference.- Underlying health status of the animals. | - Validate hormone assays for specificity.- Consider measuring thyroid hormone binding proteins.- Perform health checks on animals before and during the study. |
| Significant changes in prolactin or cortisol levels | - Dose may be high enough to overcome selectivity.- Stress-induced hormone release.- Off-target effects. | - Test a lower dose range to determine the threshold for these effects.- Refine handling and sampling procedures to minimize stress.- Review literature for other known effects of the specific TRH analog. |
References
- 1. Thyrotropin-releasing hormone analog as a stable upper airway-preferring respiratory stimulant with arousal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile and endocrine effects of this compound treatment in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of RGH-2202 on behavioral deficits after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Posatirelin Long-Term Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Posatirelin, a synthetic analogue of thyrotropin-releasing hormone (TRH). The focus is on overcoming challenges encountered during long-term experimental and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic tripeptide analogue of thyrotropin-releasing hormone (TRH).[1] It is designed to have more potent central nervous system effects than hormonal effects.[1] Its primary mechanism of action is through the activation of TRH receptors (TRHR), which are G protein-coupled receptors.[2][3]
Q2: What are the main challenges in long-term this compound treatment?
Long-term treatment with peptide drugs like this compound presents several challenges:
-
Stability and Degradation: Peptides are susceptible to enzymatic degradation, hydrolysis, oxidation, and deamidation, which can reduce their efficacy over time.[4][5]
-
Formulation and Delivery: Due to their poor membrane permeability and rapid clearance, developing a stable formulation with a suitable long-term delivery method is crucial.[4][5][6]
-
Endocrine Effects: As a TRH analogue, long-term administration of this compound may lead to alterations in the hypothalamic-pituitary-thyroid (HPT) axis.[7][8]
-
Pharmacokinetics: The short half-life of peptides often necessitates frequent administration or the development of long-acting formulations.[5]
-
Immunogenicity: There is a potential for the development of anti-drug antibodies with long-term exposure to peptide therapeutics.[9]
Q3: What are the potential long-term effects of this compound on the endocrine system?
Studies on TRH and its analogues have shown that chronic treatment can down-regulate the pituitary-thyroid axis.[7][8] This may result in decreased levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3).[7][8] A short-term (7-day) study of this compound in healthy elderly subjects showed a progressive reduction in basal TSH levels, although FT3 and FT4 levels remained within the normal range.[10] Researchers should monitor thyroid function during long-term studies.
Troubleshooting Guides
Formulation and Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in stored solutions. | Degradation of the peptide due to improper storage conditions (temperature, pH, light exposure). | - Store lyophilized peptide at -20°C or -80°C.- Reconstitute just before use.- For short-term storage of solutions, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[11]- Protect from light, as some amino acids are photosensitive.[12] |
| Precipitation or aggregation of the peptide in solution. | Poor solubility at the working concentration or pH. The peptide sequence may have hydrophobic regions. | - Test solubility in different buffer systems (e.g., PBS, Tris).- Adjust the pH of the buffer.- Use a sequence predictor tool to identify aggregation-prone regions and consider using additives like arginine or altering the formulation.[12] |
| Inconsistent results between batches of this compound. | Variability in peptide purity or the presence of contaminants (e.g., trifluoroacetate - TFA). | - Obtain a certificate of analysis for each batch, confirming purity by HPLC and mass spectrometry.- If possible, perform a bioassay to confirm the activity of each new batch.- Be aware that TFA from purification can affect cell proliferation assays.[11] |
Experimental Design and Execution
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in in vivo results. | Inconsistent dosing, rapid clearance of the peptide, or variable absorption. | - Ensure accurate and consistent administration techniques (e.g., injection volume and site).- Consider using a delivery system that provides sustained release (e.g., osmotic pumps, microspheres).- Perform pharmacokinetic studies to determine the optimal dosing frequency. |
| Unexpected off-target effects in animal models. | Endocrine effects due to the TRH analogue nature of this compound. | - Monitor thyroid hormone levels (TSH, T3, T4) throughout the study.- Include a control group treated with native TRH to differentiate this compound-specific effects.- Observe for changes in metabolism, body weight, and activity levels. |
| Apparent development of tolerance or resistance to treatment. | Down-regulation of TRH receptors due to chronic stimulation. | - Consider intermittent dosing schedules (e.g., cyclical administration) to allow for receptor re-sensitization.[13]- Measure TRH receptor expression levels in target tissues at different time points. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
-
Objective: To determine the stability of this compound in a specific buffer at various temperatures over time.
-
Materials:
-
Lyophilized this compound
-
Sterile buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column
-
Mass spectrometer
-
Incubators set at 4°C, 25°C, and 37°C
-
-
Methodology:
-
Reconstitute lyophilized this compound in the chosen buffer to a final concentration of 1 mg/mL.
-
Aliquot the solution into sterile microcentrifuge tubes.
-
Place aliquots in incubators at 4°C, 25°C, and 37°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each temperature.
-
Analyze the samples by reverse-phase HPLC to quantify the remaining parent peptide and detect any degradation products.
-
Use mass spectrometry to identify the mass of the degradation products.
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.
-
Data Presentation
Table 1: Potential Endocrine Effects of Long-Term TRH Analogue Treatment
| Parameter | Observed Effect | Potential Implication | Reference |
| Serum TSH | Decreased | Down-regulation of the HPT axis | [7][8][10] |
| Serum T4 | Decreased | Potential for hypothyroidism with very high doses or prolonged treatment | [7][8] |
| Serum T3 | Decreased | Potential for hypothyroidism with very high doses or prolonged treatment | [7][8] |
| Serum GH | Decreased (at high doses) | May affect growth and metabolism | [7][8] |
Visualizations
This compound Signaling Pathway
Caption: this compound activates the TRH receptor, leading to downstream signaling via the Gq/11-PLC pathway.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the in-vitro stability of this compound under various temperature conditions.
References
- 1. This compound (l‐pyro‐2‐aminoadipyl‐l‐leucyl‐l‐prolinamide) treatment for persons with dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. news-medical.net [news-medical.net]
- 7. Effect of chronic treatment with thyrotropin-releasing hormone (TRH) or an analog of TRH (linear beta-alanine TRH) on the hypothalamic-pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Pharmacokinetic profile and endocrine effects of this compound treatment in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. biotage.com [biotage.com]
- 13. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Posatirelin
Welcome to the technical support center for researchers and drug development professionals working with Posatirelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally administered this compound formulations.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about the challenges of oral peptide delivery.
Q1: Why is the oral bioavailability of peptides like this compound inherently low?
The poor oral bioavailability of peptide drugs like this compound is primarily due to two major physiological barriers in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: The GI tract is rich in proteolytic enzymes (e.g., pepsin in the stomach, trypsin and chymotrypsin in the small intestine) that rapidly degrade peptides into inactive amino acids and smaller fragments.[1][2][3]
-
Poor Intestinal Permeability: The intestinal epithelium acts as a significant barrier. Due to their relatively large size, hydrophilicity, and numerous hydrogen bond donors/acceptors, peptides like this compound cannot easily pass through the lipid-rich cell membranes (transcellular route). The tight junctions between epithelial cells also restrict the passage of large molecules (paracellular route).[2][3][4]
These barriers are summarized in the diagram below.
Section 2: Troubleshooting Guide - Low Bioavailability in Experiments
This guide provides a structured approach to diagnosing and solving issues of low oral bioavailability observed in your experiments.
Problem: My novel oral this compound formulation demonstrates poor bioavailability and high variability in preclinical animal models.
This is a common challenge. The following questions will help you systematically troubleshoot the issue.
Q2: How can I determine if enzymatic degradation is the primary cause of low bioavailability and how can I prevent it?
Troubleshooting: First, confirm the extent of degradation.
-
Experiment: Perform an in vitro stability study using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) containing relevant enzymes (pepsin, trypsin, chymotrypsin).
-
Analysis: Measure the concentration of intact this compound over time using a suitable analytical method like HPLC-MS. Significant loss of the parent compound indicates enzymatic degradation.
Solutions:
-
Enzyme Inhibitors: Co-formulating with protease inhibitors can protect the peptide. However, broad-spectrum inhibitors can have off-target effects.[1][5]
-
pH Modification: Incorporating acidulants like citric acid can locally lower the pH in the small intestine, reversibly inhibiting the activity of key proteases like trypsin.[6][7]
-
Protective Encapsulation: Formulating this compound within delivery systems like nanoparticles or microemulsions can physically shield it from enzymatic attack.[2][8][9][10]
Q3: My formulation seems to protect this compound from degradation, but absorption remains low. How can I improve intestinal permeability?
Troubleshooting: If the peptide is stable but not absorbed, the formulation is failing to overcome the epithelial barrier.
-
Experiment: Use an in vitro model like Caco-2 cell monolayers to assess the apparent permeability coefficient (Papp) of your formulation. A low Papp value confirms poor membrane transport.
Solutions:
-
Permeation Enhancers (PEs): These excipients transiently open the tight junctions between epithelial cells (paracellular route) or disrupt the cell membrane (transcellular route) to allow peptide passage.[4][11][12] Common classes include medium-chain fatty acids (e.g., sodium caprate) and derivatives like SNAC (salcaprozate sodium).[12]
-
Nanoparticle-Based Systems: Polymeric or lipid-based nanoparticles can be absorbed by enterocytes through endocytosis, carrying the peptide drug with them.[8][10][13] Surface modifications can further target these nanoparticles to specific receptors on the intestinal wall.
-
Chemical Modification: Strategies like lipidation (attaching a fatty acid chain) can increase the lipophilicity of this compound, potentially improving its ability to cross cell membranes via the transcellular pathway.[5][6]
Q4: I am observing high inter-subject variability in my in vivo pharmacokinetic (PK) data. What are the potential causes?
Troubleshooting: High variability complicates data interpretation and can mask the true performance of a formulation.
Potential Causes & Solutions:
-
Formulation Issues:
-
Inhomogeneity: Ensure the drug and any functional excipients (like PEs) are uniformly distributed in the final dosage form.
-
Premature Release: If using an enteric-coated formulation, ensure the coating is robust enough to prevent premature drug release in the stomach but dissolves reliably in the small intestine.
-
-
Physiological Factors:
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time, GI fluid composition, and enzymatic activity. Standardize feeding protocols for your animal studies (e.g., fasting overnight).
-
GI Transit Time: Variability in how long the formulation resides at the absorption site can lead to inconsistent results. Mucoadhesive polymers can be included to increase residence time.[1][14]
-
-
Animal Model:
-
Health Status: Ensure all animals are healthy and within a consistent weight range.
-
Dosing Technique: Refine the oral gavage technique to ensure consistent and accurate delivery to the stomach.
-
Section 3: Key Experimental Protocols & Workflows
Detailed protocols are essential for reproducible results. Below are standardized methodologies for key experiments.
Experimental Workflow for Evaluating a Novel Formulation
The following diagram outlines a logical workflow for developing and testing a new oral this compound formulation.
Protocol 1: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers
This assay is the gold standard for predicting intestinal drug absorption in vitro.[15]
Objective: To determine the apparent permeability coefficient (Papp) of this compound formulations.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days until they form a differentiated, polarized monolayer with well-defined tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²).
-
Experiment Setup:
-
Carefully wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test formulation (this compound dissolved in HBSS) to the apical (AP) side (donor compartment).
-
Add fresh HBSS to the basolateral (BL) side (receiver compartment).
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL compartment. Replace the removed volume with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the BL samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This study is essential for determining the absolute oral bioavailability of a formulation.
Objective: To compare the plasma concentration-time profiles of this compound after oral (PO) and intravenous (IV) administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.
-
Group 1 (IV Administration):
-
Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
Collect blood samples (approx. 100 µL) from the jugular vein at specified time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and protease inhibitors.
-
-
Group 2 (Oral Administration):
-
Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples at the same time points as the IV group.
-
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Quantification: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both groups.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both PO and IV routes using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Section 4: Data Interpretation and Decision Making
Data Presentation: Comparing Formulation Strategies
Summarizing your results in a clear table is crucial for comparing the efficacy of different formulation approaches.
| Formulation ID | Strategy | In Vitro Papp (Caco-2) (x 10⁻⁶ cm/s) | In Vivo Rat Cmax (ng/mL) | In Vivo Rat AUC₀-t (ng·h/mL) | In Vivo Rat Bioavailability (F%) |
| F1 (Control) | This compound in Saline | 0.1 ± 0.05 | Not Detected | Not Detected | < 0.1% |
| F2 | This compound + Citric Acid | 0.1 ± 0.08 | 5.2 ± 2.1 | 10.5 ± 5.5 | 0.5% |
| F3 | This compound + SNAC (PE) | 1.5 ± 0.4 | 25.8 ± 9.3 | 48.2 ± 15.1 | 2.2% |
| F4 | This compound in Nanoparticles | 0.9 ± 0.3 | 31.5 ± 11.2 | 75.6 ± 20.8 | 3.5% |
| F5 | Nanoparticles + SNAC | 2.8 ± 0.6 | 60.1 ± 18.5 | 155.3 ± 45.2 | 7.1% |
Table 1: Example comparative data for different oral this compound formulations. Data are representative examples shown as mean ± SD.
Q5: My in vitro results with a permeation enhancer (e.g., F3) showed a significant increase in permeability, but the in vivo bioavailability is still modest. Why is there a discrepancy?
This is a critical question in drug development and highlights the limitations of in vitro models.
-
In Vitro vs. In Vivo Complexity: Caco-2 monolayers lack a mucus layer, the complex fluid dynamics of the GI tract, and the presence of metabolic enzymes and efflux transporters at physiological levels.
-
Dilution in the GI Tract: The concentration of the permeation enhancer at the intestinal wall in vivo may be much lower than the concentration used in vitro due to dilution by GI fluids.[16] The PE and the drug must be present at the site of absorption at the same time and at sufficient concentrations to be effective.
-
Rapid Absorption of PE: Some permeation enhancers are absorbed into the bloodstream more quickly than the peptide they are meant to help, reducing their effective time window.[17]
-
Metabolism: The drug may be metabolized by enzymes in the gut wall (enterocytes) or the liver (first-pass metabolism) after absorption, which is not accounted for in the Caco-2 model.
The troubleshooting diagram below provides a logical path for addressing such discrepancies.
References
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DRUG DELIVERY - Oral Delivery of Peptides by Peptelligence Technology [drug-dev.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal permeation enhancers for oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nanoparticles-oral-delivery-for-protein-and-peptide-drugs - Ask this paper | Bohrium [bohrium.com]
- 14. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 17. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Posatirelin Treatment Protocols for Dementia Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Posatirelin in preclinical dementia studies. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of dementia?
This compound (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic tripeptide analogue of the endogenous neuropeptide, thyrotropin-releasing hormone (TRH).[1] It has been investigated for its potential therapeutic effects in dementia due to its cholinergic, catecholaminergic, and neurotrophic properties.[2][3] Unlike TRH, this compound is designed to have more potent central nervous system effects with reduced hormonal activity.[1] Its proposed mechanism in dementia involves modulating neurotransmitter systems implicated in cognitive function and exerting neuroprotective and neurotrophic effects.[2][4]
Q2: Are there established clinical treatment protocols for this compound in different types of dementia?
Clinical studies of this compound have primarily focused on Alzheimer's disease and vascular dementia. In these studies, a typical protocol involved intramuscular administration.[3][4] One multicenter, double-blind study involving patients with Alzheimer's and vascular dementia found no significant difference in the therapeutic effect of this compound between the two types of dementia, suggesting that at a clinical level, protocol adjustments may not be necessary.[3] However, it is important to note that the available research is limited.
Q3: Is there any information on the use of this compound for Lewy Body Dementia (LBD)?
Q4: What are the known side effects of this compound in clinical trials?
In clinical trials, this compound has been generally well-tolerated.[3] Reported adverse events were typically non-serious and included nausea, gastric pain, and palpitations.[2]
Quantitative Data Summary
The following table summarizes typical dosing information from published clinical studies on this compound for dementia.
| Dementia Type(s) | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Alzheimer's Disease | Not specified in abstract | Intramuscular (daily) | 3 months | Improved scores on GBS Rating Scale assessing intellectual and emotional impairments, orientation, memory, and activities of daily living compared to citicoline and ascorbic acid. | [3] |
| Vascular Dementia | 10 mg/ml | Intramuscular (daily) | 12 weeks | Significant improvement in intellectual performance, orientation, motivation, and memory compared to placebo.[4] | [4] |
| Alzheimer's Disease & Vascular Dementia | Not specified in abstract | Intramuscular (daily) | 3 months | Significant improvements in cognitive and functional abilities; no difference in efficacy between the two dementia types.[3] | [3] |
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound in Neurons
References
- 1. This compound (l‐pyro‐2‐aminoadipyl‐l‐leucyl‐l‐prolinamide) treatment for persons with dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Thyrotropin Releasing Hormone in aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Posatirelin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Posatirelin. Given that this compound is a thyrotropin-releasing hormone (TRH) analogue, this guide also includes broader advice applicable to peptide-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound experiment is yielding inconsistent or no results. What are the common initial troubleshooting steps?
A1: Inconsistent results in peptide experiments can stem from a variety of factors. Here is a checklist of initial steps to take:
-
Peptide Integrity and Storage: Confirm the proper storage of your this compound stock. Peptides should be stored at -20°C or lower and protected from light.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation.[1] When preparing solutions, use sterile buffers.[1]
-
Solubility Issues: Ensure that this compound is fully dissolved. Poor solubility can lead to a lower effective concentration and aggregation. It is recommended to perform a solubility test to determine the optimal buffer and pH for dissolution.[1]
-
Peptide Purity and Concentration: Verify the purity of your this compound sample. Impurities, such as truncated sequences from synthesis, can interfere with your assay.[1] Also, double-check your peptide concentration calculations, accounting for the net peptide content versus the total peptide content.[1]
-
Experimental Controls: Ensure you are using appropriate positive and negative controls in your experiments to validate your assay's performance.
Q2: I am observing unexpected cellular responses or toxicity in my cell-based assays with this compound. What could be the cause?
A2: Unforeseen cellular effects can often be attributed to contaminants in the peptide preparation.
-
Endotoxin Contamination: Lipopolysaccharides (endotoxins) from gram-negative bacteria are common contaminants in peptide synthesis and can trigger unwanted immune responses, even at low concentrations.[1] This can lead to variable results in immunological or cell-based assays.[1] Using endotoxin-free reagents and testing your peptide for endotoxin levels is crucial.
-
Trifluoroacetic Acid (TFA) Contamination: TFA is frequently used in peptide purification and can remain as a counter-ion in the final product.[1] Residual TFA can be cytotoxic and inhibit cell proliferation in some assays.[1] If you suspect TFA interference, consider using a peptide preparation with a different counter-ion or a salt-free version.
Q3: How can I minimize peptide degradation during my experiments?
A3: Peptides like this compound are susceptible to enzymatic and chemical degradation. Here are some strategies to enhance stability:
-
Work on Ice: Perform dilutions and experimental setup on ice to minimize enzymatic activity.
-
Use Protease Inhibitors: For experiments involving cell lysates or serum, consider adding a protease inhibitor cocktail to your buffers.
-
pH and Buffer Choice: The choice of buffer and pH can significantly impact peptide stability. Avoid harsh pH conditions unless specified for a particular protocol.
-
Aliquot Stocks: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles of the main stock.[1]
Q4: My in vivo experiments with this compound are showing low bioavailability. How can this be addressed?
A4: Poor bioavailability is a common challenge for peptide drugs due to their rapid clearance and degradation.[2][] While modifying the this compound molecule itself isn't feasible for the end-user, optimizing the experimental design can help:
-
Route of Administration: The route of administration significantly impacts bioavailability. Investigate different routes (e.g., subcutaneous, intravenous) if your current method is not yielding expected results.
-
Formulation: The formulation of the peptide can be optimized to protect it from degradation and enhance absorption. While complex, simple adjustments to the vehicle solution might be possible.
-
Pharmacokinetic Studies: If feasible, conduct pilot pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model system.
Experimental Protocols
While specific, detailed protocols for this compound are not widely published, the following are generalized methodologies for key experiments involving TRH analogues.
Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a compound like this compound for TRH receptors (TRH-R1 and TRH-R2).[4]
Materials:
-
HEK 293 cells stably expressing TRH-R1 or TRH-R2
-
[3H][Me-His]-TRH (radioligand)
-
Binding buffer (e.g., Tris-HCl based buffer with BSA and protease inhibitors)
-
This compound (or other competitor) at various concentrations
-
Scintillation fluid and counter
Methodology:
-
Culture and harvest the HEK 293 cells expressing the target receptor.
-
Prepare cell membranes by homogenization and centrifugation.
-
In a multi-well plate, add a fixed concentration of the radioligand ([3H][Me-His]-TRH).
-
Add varying concentrations of unlabeled this compound to compete for binding.
-
Add the cell membrane preparation to each well.
-
Incubate at a specified temperature and duration to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to calculate the Ki (inhibition constant) of this compound.
In Vivo Assessment of Analeptic Activity
This is a generalized protocol to assess the central nervous system effects of TRH analogues, such as their ability to antagonize pentobarbital-induced sleep.[4]
Materials:
-
Laboratory mice (e.g., Swiss albino)
-
Pentobarbital solution
-
This compound solution at various doses
-
Vehicle control (e.g., saline)
Methodology:
-
Acclimate the mice to the experimental environment.
-
Administer different doses of this compound (or vehicle control) to separate groups of mice via a chosen route (e.g., intraperitoneal).
-
After a set pre-treatment time, administer a sleep-inducing dose of pentobarbital to each mouse.
-
Record the time of loss of the righting reflex (onset of sleep) and the time of its recovery (awakening).
-
The duration of sleep is calculated as the time between the loss and recovery of the righting reflex.
-
Compare the sleep duration in the this compound-treated groups to the vehicle control group to determine the analeptic effect.
Data Presentation
The following table summarizes binding affinities for some TRH analogues at TRH-R1 and TRH-R2, as an example of how such data can be presented. Note that specific data for this compound was not available in the searched literature.
| Compound | TRH-R1 Ki (µM) | TRH-R2 Ki (µM) | Selectivity (R1/R2) |
| TRH | ~0.017 | ~0.016 | ~1 |
| Analogue 21a | 0.17 | 0.016 | 10.6 |
Data adapted from a study on novel TRH analogues.[4]
Visualizations
This compound (TRH Analogue) Signaling Pathway
Caption: this compound, as a TRH analogue, activates the Gq/11 pathway.
General Experimental Workflow for Peptide-based Assays
Caption: A generalized workflow for conducting peptide-based experiments.
References
Validation & Comparative
Posatirelin vs. Placebo in Double-Blind Controlled Dementia Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Posatirelin versus placebo in the treatment of dementia, based on available data from double-blind, placebo-controlled clinical trials. This compound (l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide) is a synthetic analog of thyrotropin-releasing hormone (TRH) that has been investigated for its potential neurotrophic, cholinergic, and catecholaminergic properties in neurodegenerative diseases.[1] This document synthesizes findings on its efficacy and safety, details the experimental protocols of key studies, and visualizes its proposed mechanism of action.
Efficacy in Dementia: Summary of Clinical Trial Data
Two key multicenter, double-blind, placebo-controlled trials have evaluated the efficacy of this compound in patients with dementia. One study focused on a population with vascular dementia, while the other included patients with both Alzheimer's disease and vascular dementia.
Quantitative Data from Clinical Trials
While the abstracts of the key clinical trials report statistically significant improvements with this compound treatment, the specific quantitative data (e.g., mean change from baseline, standard deviation, and p-values for all reported outcomes) were not available in the public domain at the time of this review. The following tables summarize the available qualitative and descriptive data.
Table 1: Efficacy of this compound in Vascular Dementia
| Outcome Measure | This compound Group | Placebo Group | Source |
| Gottfries-Bråne-Steen (GBS) Rating Scale | Significant improvement in intellectual performance, orientation, motivation, and memory. | No significant improvement reported. | [2] |
| Randt Memory Test | Significant improvement in acquisition score and memory index. | No significant improvement reported. | [2] |
| Toulouse-Piéron Attention Test | Improvement noted (significance not specified in abstract). | No significant improvement reported. | [2] |
Table 2: Efficacy of this compound in Alzheimer's and Vascular Dementia
| Outcome Measure | This compound Group | Placebo Group | Source |
| Gottfries-Bråne-Steen (GBS) Rating Scale | Significant differences in favor of this compound. | Less improvement compared to this compound. | [3] |
| Rey Memory Test | Significant differences in favor of this compound. | Less improvement compared to this compound. | [3] |
Safety and Tolerability
Across the reviewed studies, this compound was reported to be well-tolerated.
Table 3: Adverse Events
| Study Population | This compound Group | Placebo Group | Most Frequent Adverse Events in this compound Group | Source |
| Alzheimer's & Vascular Dementia | 7.3% incidence of adverse events. | Not specified. | Nausea, gastric pain, palpitation. | [3] |
| Vascular Dementia | Reported as "good tolerability." | Reported as "good tolerability." | Not specified. | [2] |
Experimental Protocols
The methodologies of the two primary double-blind, placebo-controlled trials are detailed below.
Trial 1: this compound in Vascular Dementia
-
Study Design: A multicenter, parallel-group, double-blind, placebo-controlled clinical study.[2]
-
Patient Population: Patients with a diagnosis of probable vascular dementia according to the NINDS-AIREN criteria.[2]
-
Treatment Protocol:
-
Primary Efficacy Measures:
-
Statistical Analysis: Analysis of variance and covariance were used to evaluate the data.[2]
Caption: Experimental workflow for the this compound in vascular dementia trial.
Trial 2: this compound in Alzheimer's and Vascular Dementia
-
Study Design: A multicenter, double-blind, placebo-controlled study.[3]
-
Patient Population: Elderly patients with a diagnosis of Alzheimer's disease (NINCDS-ADRDA criteria) or vascular dementia (NINDS-AIREN criteria).[3] A total of 360 patients were randomized.[3]
-
Treatment Protocol:
-
Primary Efficacy Measures:
-
Gottfries-Bråne-Steen (GBS) Rating Scale.[3]
-
-
Secondary Efficacy Measures:
-
Rey Memory Test.[3]
-
-
Safety Monitoring: Laboratory tests, vital signs, and adverse events were monitored throughout the study.[3]
Mechanism of Action: Proposed Signaling Pathway
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH) and is believed to exert its effects through TRH receptors.[1] These receptors are G-protein coupled and their activation is thought to initiate a signaling cascade that modulates neuronal activity and promotes neurotrophic effects. The proposed pathway involves the activation of Phospholipase C, leading to downstream effects on intracellular calcium and Protein Kinase C, which can then influence the MAPK/ERK pathway, ultimately affecting gene transcription and neuronal function.
Caption: Proposed signaling pathway for this compound in neurons.
Conclusion
The available evidence from double-blind, placebo-controlled trials suggests that this compound may offer benefits in improving cognitive and functional abilities in patients with vascular dementia and Alzheimer's disease.[2][3] The treatment was reported to be well-tolerated. However, a significant limitation in the current body of literature is the lack of publicly available, detailed quantitative data from these trials, which would be necessary for a more robust meta-analysis and a deeper understanding of the magnitude of the treatment effect. Further research with transparent reporting of quantitative outcomes is warranted to fully elucidate the therapeutic potential of this compound in the management of dementia.
References
- 1. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurotrophic Effects of Posatirelin and Taltirelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posatirelin and Taltirelin are both synthetic analogs of the thyrotropin-releasing hormone (TRH) that have been investigated for their therapeutic potential in neurological disorders. While both compounds share a common origin as TRH mimics, the available preclinical and clinical data reveal distinct profiles regarding their neurotrophic effects. This guide provides a comprehensive comparison of this compound and Taltirelin, focusing on their mechanisms of action, supporting experimental data, and the signaling pathways implicated in their neuroprotective and neurotrophic properties.
At a Glance: Key Differences in Neurotrophic Profiles
| Feature | This compound | Taltirelin |
| Primary Research Focus | Primarily investigated in clinical settings for dementia and Alzheimer's disease.[1][2] | Extensively studied in preclinical models of neurodegenerative diseases, particularly Parkinson's disease and spinocerebellar degeneration.[3] |
| Reported Effects | Described as having neurotrophic, cholinergic, and catecholaminergic properties.[1] | Demonstrates neuroprotective, anti-apoptotic, and antioxidative effects; promotes neuronal survival and has the potential to enhance neurite outgrowth.[4] |
| Available Data | Limited publicly available quantitative preclinical data on direct neurotrophic effects. | Robust quantitative preclinical data on neuronal viability, reduction of apoptotic markers, and neuroprotective efficacy. |
| Mechanism of Action | Acts as a TRH analog with more pronounced central nervous system effects than hormonal effects.[1] | Functions as a TRH receptor agonist, activating downstream signaling pathways such as the MAPK/ERK pathway.[2][5] |
Quantitative Comparison of Neurotrophic Effects
A significant disparity exists in the publicly available quantitative preclinical data for this compound and Taltirelin. While Taltirelin has been the subject of numerous in vitro and in vivo studies yielding specific metrics of its neurotrophic and neuroprotective efficacy, similar detailed preclinical data for this compound is not as readily available in the scientific literature. The focus of this compound research appears to have been more heavily weighted towards clinical outcomes in dementia.
Taltirelin: Preclinical Neuroprotective and Neurotrophic Data
The following table summarizes key quantitative findings from preclinical studies on Taltirelin, primarily in models of Parkinson's disease.
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Neuronal Viability | SH-SY5Y cells treated with MPP+ (neurotoxin) | 5 µM Taltirelin | Increased cell viability by 13.58% (50 µM MPP+) and 11.06% (100 µM MPP+). | |
| SH-SY5Y cells treated with rotenone (neurotoxin) | 5 µM Taltirelin | Increased cell viability by 19.26% (25 µM rotenone) and 23.78% (50 µM rotenone). | ||
| Apoptosis Reduction | SH-SY5Y cells treated with MPP+ | 5 µM Taltirelin | Decreased nuclear condensation by 46.37%. | |
| SH-SY5Y cells treated with rotenone | 5 µM Taltirelin | Decreased nuclear condensation by 36.52% (25 µM) and 42.99% (50 µM). | ||
| Pathological Marker Reduction | SH-SY5Y cells treated with MPP+ or rotenone | 5 µM Taltirelin | Reduced levels of hyperphosphorylated tau (p-tau S396) and cleaved alpha-synuclein (N103). | |
| Dopaminergic Neuron Protection | MPTP-induced Parkinson's disease mouse model | 0.2 mg/kg and 1 mg/kg Taltirelin | Significantly preserved dopaminergic neurons in the substantia nigra. | |
| Neurite Outgrowth | Rat embryo ventral spinal cord cultures | Taltirelin | Enhanced neurite outgrowth.[4] |
Mechanisms of Action and Signaling Pathways
Both this compound and Taltirelin exert their effects as TRH analogs, but the elucidated downstream signaling pathways differ in the available literature.
This compound
This compound is characterized by its neurotrophic, cholinergic, and catecholaminergic properties.[1] Animal studies have indicated its potential to improve cognitive and behavioral functions.[1] However, the specific intracellular signaling cascades that mediate its neurotrophic effects have not been extensively detailed in publicly accessible research. Its mechanism is broadly described as modulating the central nervous system with greater potency than its hormonal effects.[1]
Taltirelin
Taltirelin acts as a TRH receptor agonist.[2] Upon binding to its receptor, it initiates a cascade of intracellular events. Notably, the MAPK/ERK signaling pathway has been implicated in its neuroprotective effects. Activation of ERK1/2 is associated with anti-apoptotic processes. Furthermore, recent studies have pointed to the involvement of the TRHR-MAPK-RARα-DRD2 pathway in its mechanism of action, particularly in the context of Parkinson's disease.[2] Taltirelin has also been shown to increase the synthesis of nerve growth factors and exert anti-apoptotic and antioxidative effects, contributing to neuronal survival.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing neurotrophic effects, drawn from studies on Taltirelin and general neuropharmacology.
Neuronal Viability and Cytotoxicity Assays
These assays are fundamental in determining the protective effects of a compound against neurotoxin-induced cell death.
-
MTT Assay:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates and allow them to adhere.
-
Treatment: Pre-treat cells with various concentrations of the test compound (e.g., Taltirelin) for a specified duration, followed by co-incubation with a neurotoxin (e.g., MPP+ or rotenone).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
LDH Release Assay:
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Quantification: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released from damaged cells.
-
Neurite Outgrowth Assay
This assay is used to assess the potential of a compound to promote the growth of neurites, a key aspect of neuronal development and regeneration.
-
Cell Culture: Plate neuronal cells (e.g., PC12 or primary neurons) on a suitable substrate (e.g., collagen-coated plates).
-
Treatment: Treat the cells with the test compound at various concentrations. A positive control, such as Nerve Growth Factor (NGF), is typically included.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells and stain them with a neuronal marker (e.g., anti-β-III-tubulin antibody) to visualize the neurites.
-
Imaging and Analysis: Capture images using a microscope and quantify neurite length and branching using specialized software.
Conclusion
Both this compound and Taltirelin hold promise as TRH analogs with therapeutic potential in the central nervous system. However, the available scientific evidence presents a clearer picture for Taltirelin's direct neurotrophic and neuroprotective effects at the preclinical level, with robust quantitative data and a partially elucidated signaling pathway. This compound, on the other hand, has a history of clinical investigation in dementia, but detailed preclinical studies quantifying its direct neurotrophic effects are less accessible. For researchers and drug development professionals, Taltirelin offers a more established foundation for further preclinical investigation into its neuroprotective mechanisms, while the potential of this compound may warrant new preclinical studies to fully characterize its neurotrophic profile and unlock its therapeutic possibilities.
References
- 1. This compound (l‐pyro‐2‐aminoadipyl‐l‐leucyl‐l‐prolinamide) treatment for persons with dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artepillin C derived from propolis induces neurite outgrowth in PC12m3 cells via ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological enhancement of neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Long-Term Cognitive Enhancement: A Comparative Analysis of Posatirelin and Other Nootropic Agents
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of Posatirelin, a synthetic thyrotropin-releasing hormone (TRH) analogue, with other prominent cognitive-enhancing agents, namely cholinesterase inhibitors and citicoline. This guide is intended to offer an objective analysis of their long-term cognitive benefits, supported by available experimental data, to inform future research and drug development in the field of cognitive neuroscience.
Executive Summary
The quest for effective treatments to combat cognitive decline associated with neurodegenerative diseases and aging remains a paramount challenge in modern medicine. This compound has emerged as a promising candidate, demonstrating significant improvements in cognitive functions, attention, and motivation in clinical studies.[1] This guide delves into the existing evidence for this compound's long-term cognitive benefits and systematically compares its performance with established and alternative therapies. While quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the qualitative findings and provides a framework for its evaluation against quantitatively assessed comparators.
Comparative Analysis of Cognitive Enhancers
The following tables summarize the long-term cognitive benefits of this compound, cholinesterase inhibitors, and citicoline based on available clinical trial data.
Table 1: this compound - Summary of Long-Term Cognitive Benefits
| Cognitive Domain | Assessment Tool | Outcome | Study Duration |
| Intellectual Performance | Gottfries-Bråne-Steen (GBS) Scale | Significant Improvement vs. Placebo[1] | 12 weeks |
| Orientation | Gottfries-Bråne-Steen (GBS) Scale | Significant Improvement vs. Placebo[1] | 12 weeks |
| Motivation | Gottfries-Bråne-Steen (GBS) Scale | Significant Improvement vs. Placebo[1] | 12 weeks |
| Memory | Gottfries-Bråne-Steen (GBS) Scale | Significant Improvement vs. Placebo[1] | 12 weeks |
| Memory Performance | Randt Memory Test (Acquisition Score & Memory Index) | Significant Improvement vs. Placebo[1] | 12 weeks |
| Attention | Toulouse-Piéron Attention Test | Data not specified | 12 weeks |
| Overall Cognition | Rey Memory Test | Significant Difference vs. Placebo | 3 months |
Note: Specific mean scores and standard deviations were not available in the reviewed literature. The term "Significant Improvement" is based on the qualitative reports from the cited studies.
Table 2: Cholinesterase Inhibitors - Summary of Long-Term Cognitive Benefits
| Cognitive Domain | Assessment Tool | Outcome (Mean Change ± SD/CI) | Study Duration |
| General Cognition | Mini-Mental State Examination (MMSE) | Slower decline of 0.13 points/year (95% CI 0.06–0.20) vs. non-users | 5 years |
| Mortality Risk | N/A | 27% lower risk of death (HR 0.73, 95% CI 0.69–0.77) vs. non-users | 5 years |
Table 3: Citicoline - Summary of Long-Term Cognitive Benefits
| Cognitive Domain | Assessment Tool | Outcome (Mean Change ± SD) | Study Duration |
| General Cognition | Mini-Mental State Examination (MMSE) | Stable scores (22.4±4 to 22.9±4) in treated group vs. decline of 1.9 points in control group (21.5±6.9 to 19.6±6.3) | 9 months |
| General Cognition (in combination with AChEIs and/or memantine) | Mini-Mental State Examination (MMSE) | +2 point improvement vs. treatment with AChEIs and/or memantine alone | 12 months |
Experimental Protocols
A detailed understanding of the methodologies employed in clinical trials is crucial for the critical appraisal of the evidence.
This compound Clinical Trial Protocol
A multicenter, parallel-group, double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound in patients with probable vascular or degenerative dementia.
-
Patient Population: Elderly patients diagnosed with probable vascular dementia according to NINDS-AIREN criteria or degenerative dementia.
-
Treatment Regimen: Following a two-week placebo run-in period, patients received daily intramuscular injections of this compound (10 mg/ml) or placebo for 12 weeks.[1]
-
Cognitive Assessments:
-
Gottfries-Bråne-Steen (GBS) Scale: A comprehensive rating scale for dementia syndromes, assessing motor, intellectual, and emotional functions, as well as other characteristic symptoms. The scale is administered through a semi-structured interview with the patient and their caregiver.[2][3]
-
Randt Memory Test: This test assesses various aspects of memory through a series of subtests. It is designed for the longitudinal assessment of mild to moderate memory deficits and has five parallel forms to minimize practice effects.[4][5]
-
Rey Memory Test: This test evaluates verbal learning and memory.
-
Cholinesterase Inhibitors Long-Term Study Protocol
A large longitudinal national dementia cohort study was conducted to assess the long-term effects of cholinesterase inhibitors.
-
Patient Population: Patients with a diagnosis of Alzheimer's disease.
-
Treatment Regimen: Patients were categorized as users or non-users of cholinesterase inhibitors.
-
Cognitive Assessment:
-
Mini-Mental State Examination (MMSE): A widely used 30-point questionnaire to screen for cognitive impairment.
-
Citicoline Clinical Trial Protocol
An open-label, randomized, parallel study was conducted to assess the efficacy of citicoline in patients with mild vascular cognitive impairment.
-
Patient Population: Patients aged at least 65 years with subjective memory complaints and an MMSE score of not less than 21, with neuroradiological evidence of brain vascular lesions.
-
Treatment Regimen: Patients received oral citicoline (1000 mg/day) for 9 months.
-
Cognitive Assessment:
-
Mini-Mental State Examination (MMSE): Administered at baseline, 3 months, and 9 months.
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological mechanisms is fundamental to drug development and a key aspect of this comparative guide.
This compound Signaling Pathway
This compound, as a TRH analogue, is believed to exert its effects through the TRH receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the TRH receptor is expected to initiate a cascade of intracellular events, primarily through the Gq/11 protein pathway.[6][7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] These second messengers then trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.[6] These events are thought to underlie the observed cholinergic, catecholaminergic, and neurotrophic effects of this compound.
Caption: this compound's proposed signaling cascade via the TRH receptor.
Cholinesterase Inhibitors Mechanism of Action
Cholinesterase inhibitors function by blocking the action of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in conditions like Alzheimer's disease.
Caption: Mechanism of action of cholinesterase inhibitors.
Citicoline Mechanism of Action
Citicoline is a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes. It is also a source of choline for the synthesis of acetylcholine. Its mechanism is thought to involve both structural support for neurons and enhancement of neurotransmission.
References
- 1. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. SwePub - The Gottfries-Brane-Steen Sca... [swepub.kb.se]
- 4. Reliability between the five forms of the Randt Memory Test and their equivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of the Safety Profiles of TRH Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of Thyrotropin-Releasing Hormone (TRH) and its analogues. The information is compiled from preclinical and clinical studies to support informed decisions in therapeutic development.
This guide summarizes available quantitative data on adverse events, details common experimental protocols for safety assessment, and visualizes the key signaling pathways involved in the action of TRH and its analogues.
Comparative Safety Data of TRH Analogues
The safety profiles of TRH (Protirelin) and its analogues vary, with newer compounds often engineered for improved specificity and reduced side effects. The following table summarizes the reported adverse events and their frequencies from clinical trials. Data for some analogues are limited due to their earlier stage of development or discontinuation.
| Analogue | Common Adverse Events | Incidence | Serious Adverse Events | Notes |
| Protirelin (TRH) | Nausea, flushing, dizziness, headache, urinary urgency, unpleasant taste, transient blood pressure changes.[1][2] | ~50% of patients experience one or more side effects.[2] | Rare, but may include severe headache, loss of consciousness, and chest tightness.[2] | Side effects are generally mild and transient, lasting only a few minutes.[2] |
| Taltirelin | Nausea, vomiting, dizziness, headache, fatigue, mood changes (anxiety, irritability).[3] | Not specified in available literature. | Rare, but may include cardiovascular effects such as changes in heart rate or blood pressure.[3] | Generally considered to have a better safety profile than TRH, with fewer endocrine-related side effects. |
| Montirelin | Neuropsychiatric events (anxiety, sleep disturbance, depression).[4] | Not specified in available literature. | Rare, but Churg-Strauss syndrome has been reported in association with montelukast, a different type of drug that shares some mechanistic aspects.[4] | Data is limited and primarily from studies on montelukast, which is not a direct TRH analogue but provides some comparative insights into related pathways. |
| DN-1417 | Body shaking.[5] | Not specified in available literature. | Not specified in available literature. | Primarily studied in preclinical models. |
| MK-771 | Body shaking.[5] | Not specified in available literature. | Not specified in available literature. | Primarily studied in preclinical models. |
| CG-3509 | Data not available. | Data not available. | Data not available. | |
| RX-77368 | Data not available. | Data not available. | Data not available. |
Experimental Protocols for Safety Assessment
The safety evaluation of TRH analogues follows a standard drug development pathway, encompassing preclinical and clinical studies.
Preclinical Safety Evaluation
Preclinical studies are essential to determine the basic toxicological profile of a TRH analogue before human trials.
-
Acute Toxicity Studies: These studies involve the administration of a single high dose of the analogue to two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. For example, acute toxicity studies of taltirelin in mice, rats, and dogs have been conducted to establish its initial safety profile.[6]
-
Repeated-Dose Toxicity Studies: Animals are administered the TRH analogue daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects and to identify any cumulative toxicity.
-
Safety Pharmacology Studies: These studies investigate the effects of the analogue on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity Studies: In vitro and in vivo assays are conducted to assess the potential of the analogue to cause genetic mutations or cancer.
-
Reproductive and Developmental Toxicity Studies: These studies evaluate the potential adverse effects of the analogue on fertility, embryonic development, and postnatal development. Fertility studies for taltirelin, for instance, have been performed in rats.[7]
Clinical Safety Evaluation
Clinical trials in humans are conducted in phases to further evaluate the safety and efficacy of a TRH analogue.
-
Phase I: The analogue is administered to a small group of healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. Dose escalation studies are common in this phase to determine the safe dosage range.
-
Phase II: The analogue is given to a larger group of patients with the target condition to evaluate its efficacy and to further assess its safety.
-
Phase III: Large-scale, multicenter trials are conducted to confirm the efficacy, monitor side effects, and compare the analogue to existing treatments.
-
Phase IV (Post-marketing surveillance): After a drug is approved and marketed, ongoing monitoring is crucial to detect any rare or long-term adverse effects.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
TRH Receptor Signaling Pathway
TRH and its analogues exert their effects by binding to TRH receptors (TRH-R), which are G protein-coupled receptors (GPCRs). The primary signaling cascade involves the Gq/11 protein pathway.
Caption: TRH Receptor Signaling Cascade via the Gq/11 Pathway.
General Experimental Workflow for Preclinical Safety Assessment
The following diagram illustrates a typical workflow for the preclinical safety and toxicity testing of a novel TRH analogue.
Caption: A Generalized Workflow for Preclinical Safety Assessment of TRH Analogues.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Montelukast use over the past 20 years: monitoring of its effects and safety issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of thyrotropin-releasing hormone analogues on body shaking and prolactin levels in estrogen-primed and nonprimed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Acute toxicity studies of taltirelin tetrahydrate in mice, rats, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Reproductive and developmental toxicity studies of taltirelin hydrate (1) fertility study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Posatirelin's Efficacy in Vascular Dementia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Posatirelin's efficacy in the treatment of vascular dementia against other therapeutic alternatives. The information is compiled from a review of existing clinical trial data and pharmacological studies to support research and development in this critical area.
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials of this compound and its alternatives in patients with vascular dementia. It is important to note that direct cross-study comparisons are challenging due to variations in study populations and the specific outcome measures used.
Table 1: Efficacy of this compound in Vascular Dementia
| Treatment | Assessment Scale | Outcome | Quantitative Data |
| This compound (10 mg/ml, IM, daily for 12 weeks) vs. Placebo | Gottfries-Bråne-Steen (GBS) Rating Scale | Significant improvement in intellectual performance, orientation, motivation, and memory.[1] | Specific mean change scores, SD, and p-values are not available in the reviewed literature. |
| Randt Memory Test | Significant improvement in memory performance (acquisition score and memory index).[1] | Specific mean change scores, SD, and p-values are not available in the reviewed literature. | |
| Toulouse-Piéron Attention Test | Improvement in attention.[1] | Specific quantitative data is not available in the reviewed literature. | |
| This compound (IM, daily for 3 months) vs. Placebo | Gottfries-Bråne-Steen (GBS) Rating Scale | Significant differences between treatment groups.[2] | Specific mean change scores and p-values are not detailed in the available abstracts. |
| Rey Memory Test | Significant differences between treatment groups.[2] | Specific quantitative data is not available in the reviewed literature. |
Table 2: Efficacy of Alternative Treatments in Vascular Dementia
| Treatment | Assessment Scale | Outcome | Quantitative Data |
| Donepezil (5 mg/day for 24 weeks) vs. Placebo | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | Significant improvement in cognition. | Mean change from baseline: -1.90 (p=0.001)[3] |
| Donepezil (10 mg/day for 24 weeks) vs. Placebo | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | Significant improvement in cognition. | Mean change from baseline: -2.33 (p<0.001)[3] |
| Galantamine (24 mg/day for 6 months) vs. Placebo | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | Greater efficacy than placebo on cognition. | Treatment effect: 2.7 points (p<0.0001)[4] |
| Rivastigmine (3-12 mg/day for 24 weeks) vs. Placebo | Vascular Dementia Assessment Scale (VADAS) | Statistically significant advantage in cognitive response. | Mean difference in change from baseline: -1.3 (p=0.05)[5][6] |
| Mini-Mental State Examination (MMSE) | Statistically significant advantage in cognitive response. | Mean difference in change from baseline: 0.6 (p=0.02)[5][6] | |
| Memantine (20 mg/day for 28 weeks) vs. Placebo | Gottfries-Bråne-Steen (GBS) Rating Scale - Intellectual Function Subscore | Statistically significant difference favoring memantine.[7][8] | p=0.04[7][8] |
| Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | Improvement in memantine group vs. deterioration in placebo. | Difference of 2.0 points (95% CI, 0.49 to 3.60)[7] | |
| Mini-Mental State Examination (MMSE) | Significant improvement with memantine vs. deterioration with placebo. | p=0.003[7] |
Experimental Protocols
This compound Clinical Trial Methodology
A representative experimental design for this compound efficacy studies in vascular dementia is a multicentre, parallel-group, double-blind, placebo-controlled trial.[1][2]
-
Patient Population: Patients diagnosed with probable vascular dementia according to the National Institute of Neurological Disorders and Stroke and Association Internationale pour la Recherche et l'Enseignement en Neurosciences (NINDS-AIREN) criteria.
-
Study Phases:
-
Run-in Phase: A two-week period where all patients receive a placebo administered orally once daily.[1][2]
-
Treatment Phase: A 12-week or 3-month period of intramuscular treatment with either this compound (10 mg/ml) or a placebo, administered once daily.[1][2]
-
Follow-up Phase: A one-month withdrawal period to assess the persistence of any therapeutic effects.[1]
-
-
Efficacy Assessment:
-
Statistical Analysis: Data are typically evaluated using analysis of variance and covariance.[1]
Assessment Tools
-
Gottfries-Bråne-Steen (GBS) Rating Scale: A comprehensive scale that assesses the severity of dementia based on a semi-structured interview, covering intellectual, emotional, and activities of daily living domains.
-
Randt Memory Test: This test evaluates verbal and non-verbal memory, including acquisition, recall, and recognition.
-
Toulouse-Piéron Attention Test: A cancellation test designed to measure sustained attention and concentration.
-
Rey Memory Test: This test assesses verbal learning and memory.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound
This compound is a synthetic analog of Thyrotropin-Releasing Hormone (TRH) and is believed to exert its neuroprotective and cognitive-enhancing effects through multiple pathways. As a TRH analog, it likely interacts with TRH receptors, which are G protein-coupled receptors. The diagram below illustrates a potential signaling cascade.
Caption: Proposed signaling pathway for this compound in neurons.
Experimental Workflow for a this compound Clinical Trial
The following diagram outlines the typical workflow of a clinical trial designed to assess the efficacy of this compound in vascular dementia.
Caption: Typical experimental workflow for a this compound clinical trial.
References
- 1. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of donepezil in vascular dementia: positive results of a 24-week, multicenter, international, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rivastigmine for vascular cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rivastigmine for vascular cognitive impairment | Cochrane [cochrane.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Efficacy and safety of memantine in patients with mild to moderate vascular dementia: a randomized, placebo-controlled trial (MMM 300) - PubMed [pubmed.ncbi.nlm.nih.gov]
Posatirelin in Dementia: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Posatirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has been investigated for its potential therapeutic effects in dementia, including Alzheimer's disease and vascular dementia. This guide provides a meta-analysis of available clinical trial data, comparing this compound's performance and elucidating its mechanism of action.
Performance Comparison
Clinical studies have evaluated the efficacy of this compound against both placebo and active comparators. The primary measures of efficacy in these trials were the Gottfries-Bråne-Steen (GBS) Rating Scale, which assesses the severity of dementia symptoms, and the Rey Memory Test, a measure of cognitive function.
A multicenter, double-blind, controlled study involving 360 elderly patients with Alzheimer's disease or vascular dementia demonstrated that intramuscular administration of this compound for three months resulted in significant improvements in both the GBS Rating Scale and the Rey Memory Test compared to placebo.[1][2][3] Another multicenter, double-blind study focused on vascular dementia showed that patients treated with this compound had significant improvements in intellectual performance, orientation, motivation, and memory, as assessed by the GBS scale and the Randt Memory Test, when compared to a control group.[4]
In a comparative trial with citicoline and ascorbic acid in patients with late-onset Alzheimer's disease, this compound treatment for three months led to significant improvements in GBS subscale scores related to intellectual and emotional impairments, orientation, memory, and activities of daily living when compared to both citicoline and ascorbic acid groups.[5]
While direct head-to-head trials with current standard-of-care treatments for dementia are lacking, the available data suggests this compound's potential as a cognitive-enhancing agent. For context, studies on other compounds, such as phosphatidylserine, have not always shown significant improvements on the GBS dementia rating scale.[6] Citicoline, used as a comparator in one of the this compound trials, has shown some positive effects on cognitive function in other studies, although the overall quality of evidence has been noted as poor with a risk of bias.[7][8]
Table 1: Summary of this compound Clinical Trial Efficacy Data
| Trial Identifier/Reference | Condition | Comparator(s) | Primary Outcome Measures | Key Findings |
| Gasbarrini G, et al. (1997)[1][2][3] | Alzheimer's Disease & Vascular Dementia | Placebo | GBS Rating Scale, Rey Memory Test | Statistically significant improvement in both GBS and Rey Memory Test scores for the this compound group compared to placebo. |
| Parnetti L, et al. (1996)[4] | Vascular Dementia | Placebo | GBS Rating Scale, Randt Memory Test, Toulouse-Piéron Attention Test | Significant improvement in intellectual performance, orientation, motivation, and memory in the this compound group. |
| Parnetti L, et al. (1995)[5] | Late-Onset Alzheimer's Disease | Citicoline, Ascorbic Acid | GBS Rating Scale | Significant improvement in GBS subscale scores for this compound compared to both citicoline and ascorbic acid. |
Mechanism of Action & Signaling Pathway
This compound is a synthetic tripeptide that acts as an analog of the naturally occurring thyrotropin-releasing hormone (TRH).[5] Its therapeutic effects are believed to stem from its modulatory activity on cholinergic and monoaminergic (catecholaminergic) systems, as well as its neurotrophic properties.[4][5]
As a TRH analog, this compound binds to and activates TRH receptors, which are G protein-coupled receptors (GPCRs).[1][9] The activation of the TRH receptor primarily involves the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[10][11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]
IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10] This signaling cascade can lead to various downstream effects, including the modulation of neurotransmitter release. The cholinergic and catecholaminergic effects of this compound are thought to be mediated through this pathway, influencing the release of acetylcholine and dopamine.[12][13][14][15]
Experimental Protocols
The clinical trials of this compound utilized standardized and validated assessment tools to measure efficacy and safety.
Efficacy Assessment
-
Gottfries-Bråne-Steen (GBS) Rating Scale: This is a comprehensive rating scale used to assess the severity of dementia. It covers various aspects including intellectual and motor functions, emotional responses, and symptoms characteristic of dementia. The scale is administered by a trained clinician based on an interview with the patient and caregiver.[4][5]
-
Rey Memory Test (or Rey's 15-Item Visual Memory Test): This test is used to evaluate visual memory and can also be used to detect non-credible memory complaints.[1][16][17][18][19] The patient is shown a card with 15 items for a short period and then asked to recall as many items as possible.
-
Randt Memory Test: This is another tool used to assess memory function.[4]
-
Toulouse-Piéron Attention Test: This test measures attention and concentration.[4]
Study Design
The pivotal studies were multicenter, double-blind, and controlled.[1][4][5] A typical trial design involved a run-in phase with a placebo, followed by a treatment period where patients received either this compound (commonly administered intramuscularly) or the comparator (placebo or active drug) for a specified duration, often around 12 weeks.[1][4] Safety and tolerability were monitored throughout the studies by recording adverse events, vital signs, and laboratory tests.[1]
Safety and Tolerability
Across the reviewed studies, this compound was reported to be well-tolerated. In the large multicenter trial, the incidence of adverse events in the this compound group was 7.3%.[1][2][3] No significant differences in safety variables were observed between the treatment groups.[1]
Conclusion
The available clinical trial data suggests that this compound may offer benefits in improving cognitive and functional abilities in patients with degenerative and vascular dementia. Its mechanism of action as a TRH analog, modulating key neurotransmitter systems, provides a plausible basis for these effects. However, the existing data is based on a limited number of trials, and further research, including direct comparisons with current first-line treatments, would be necessary to fully establish its place in the therapeutic landscape for dementia.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of late-onset Alzheimer's disease: a double-blind multicentre study vs citicoline and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind cross-over study of phosphatidylserine vs. placebo in patients with early dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Evidence that signalling pathways by which thyrotropin-releasing hormone and gonadotropin-releasing hormone act are both common and distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing striatal acetylcholine facilitates dopamine release and striatal output in parkinsonian mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of dopamine on acetylcholine release from caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 17. Comparison of the effectiveness of two versions of the Rey memory test in discriminating between actual and simulated memory impairment, with and without the addition of a standard memory test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dementia and mental retardation markers on the Rey 15-item Visual Memory Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Posatirelin vs. Standard of Care: A Comparative Analysis for Dementia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Posatirelin, an investigational thyrotropin-releasing hormone (TRH) analogue, with established standard-of-care treatments for dementia. The following sections present a comprehensive overview of their respective performance based on available clinical trial data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
Data Presentation: A Head-to-Head Look at Efficacy
The following table summarizes the performance of this compound and standard dementia treatments in clinical trials. It is important to note that the primary outcome measures used in the this compound trials (Gottfries-Bråne-Steen Rating Scale) differ from those in the trials for currently approved drugs (Alzheimer's Disease Assessment Scale-Cognitive Subscale), making a direct comparison of the magnitude of effect challenging.
| Treatment | Dementia Type | Primary Efficacy Endpoint | Dosage | Trial Duration | Key Efficacy Results | Adverse Events |
| This compound | Degenerative & Vascular Dementia | Gottfries-Bråne-Steen (GBS) Rating Scale | 10 mg/day (intramuscular) | 3 months | Statistically significant improvement in GBS total score (p=0.009 in per-protocol analysis; p<0.001 in intent-to-treat analysis)[1]. | Incidence of 7.3% in the this compound group[1]. |
| Donepezil | Mild to Moderate Alzheimer's Disease | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | 5-10 mg/day | 24 weeks | Mean improvement of 2.8 to 3.1 points on the ADAS-Cog compared to placebo. | N/A |
| Rivastigmine | Mild to Moderate Alzheimer's Disease | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | 6-12 mg/day | 26 weeks | Statistically significant improvement on ADAS-Cog compared to placebo. | N/A |
| Galantamine | Mild to Moderate Alzheimer's Disease | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | 16-24 mg/day | 5 months | Mean improvement of 3.3 to 3.6 points on the ADAS-Cog compared to placebo. | N/A |
| Memantine | Moderate to Severe Alzheimer's Disease | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | 20 mg/day | 28 weeks | Mean improvement of 0.4 points on the ADAS-Cog compared to a 1.6-point decline in the placebo group[1]. | N/A |
Experimental Protocols: A Closer Look at the Studies
This compound Clinical Trial Methodology
The clinical trials for this compound were designed as multicenter, double-blind, placebo-controlled studies.
-
Patient Population: The studies enrolled elderly patients diagnosed with either degenerative (Alzheimer's type) or vascular dementia. The diagnostic criteria used were the National Institute of Neurological and Communicative Disorders and Stroke/Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) for Alzheimer's disease and the National Institute of Neurological Disorders and Stroke/Association Internationale pour la Recherche et l'Enseignement en Neurosciences (NINDS-AIREN) for vascular dementia[2].
-
Treatment Regimen: Following a two-week placebo run-in period, patients were randomized to receive either 10 mg of this compound or a placebo, administered intramuscularly once daily for a duration of three months[2][3].
-
Efficacy Assessment: The primary measure of efficacy was the Gottfries-Bråne-Steen (GBS) Rating Scale, a comprehensive instrument that assesses various aspects of dementia, including intellectual function, emotional function, and activities of daily living. The Rey Memory Test was used as a secondary outcome measure to evaluate memory function[2][3].
-
Statistical Analysis: The data from these trials were analyzed using both per-protocol and intent-to-treat approaches to assess the robustness of the findings[1].
Standard Dementia Treatment Clinical Trial Methodology (General Overview)
Clinical trials for the currently approved dementia treatments, such as acetylcholinesterase inhibitors and memantine, have followed a similar rigorous, double-blind, placebo-controlled design.
-
Patient Population: These trials typically enroll patients with a diagnosis of probable Alzheimer's disease of a specific severity (e.g., mild-to-moderate or moderate-to-severe), as defined by standardized criteria like the NINCDS-ADRDA and a baseline score on the Mini-Mental State Examination (MMSE).
-
Treatment Regimen: Patients are randomized to receive either the active drug at a specified dose or a placebo for a period typically ranging from 24 to 28 weeks.
-
Efficacy Assessment: The most common primary efficacy endpoint in these trials is the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). This is a validated tool for assessing the severity of cognitive symptoms in Alzheimer's disease.
-
Statistical Analysis: The primary analysis usually involves comparing the change from baseline in the ADAS-Cog score between the treatment and placebo groups.
Mandatory Visualizations
Signaling Pathways of this compound
This compound, as an analogue of thyrotropin-releasing hormone (TRH), is believed to exert its neurotrophic and cognitive-enhancing effects through the activation of TRH receptors in the central nervous system. The diagram below illustrates the putative signaling cascade initiated by this compound binding.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Posatirelin: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Posatirelin, an investigational compound. Researchers, scientists, and drug development professionals are advised to follow these procedural steps to ensure safety and compliance with regulatory standards. As an investigational substance, a comprehensive Safety Data Sheet (SDS) may not always be readily available. Therefore, a conservative approach, treating the compound as potentially hazardous, is mandatory.
Pre-Disposal Safety and Information Checklist
Prior to handling and disposal of this compound, it is crucial to gather essential information. The following table outlines the necessary data points and the primary sources for this information.
| Data Point | Description | Primary Source(s) |
| Safety Data Sheet (SDS) | A comprehensive document containing information on potential hazards (health, fire, reactivity, environmental) and safe handling, storage, and disposal procedures. | Drug Sponsor (e.g., Pfizer), Compound Supplier |
| Hazard Classification | Determination if the compound is hazardous under the Resource Conservation and Recovery Act (RCRA), a controlled substance, or possesses other hazardous characteristics (e.g., cytotoxic, genotoxic). | Environmental Health and Safety (EHS) Department, Drug Sponsor |
| Institutional Disposal Policy | Your organization's specific procedures for chemical and pharmaceutical waste disposal. | Institutional Biosafety Committee (IBC), EHS Department |
| Personal Protective Equipment (PPE) | Required PPE for safe handling of the compound. | SDS, EHS Department |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure assumes that a specific SDS is not available and therefore mandates the highest level of precaution.
1. Initial Assessment and Information Gathering:
- Attempt to obtain the Safety Data Sheet (SDS) for this compound from the drug sponsor or supplier.
- Contact your institution's Environmental Health and Safety (EHS) department to inform them of your intent to dispose of an investigational compound.
- Provide the EHS department with all available information on this compound, including its chemical name, structure (Oligopeptide, C17H28N4O4)[1], and any known biological effects.
2. Hazard Determination (in consultation with EHS):
- In the absence of an SDS, assume this compound is a hazardous chemical.
- The EHS department will guide you in determining if it meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).
3. Segregation and Labeling:
- Segregate this compound waste from other laboratory waste streams.
- Use a designated, leak-proof, and clearly labeled hazardous waste container.
- The label should include:
- "Hazardous Waste"
- The chemical name: "this compound"
- The date accumulation started.
- The specific hazard (e.g., "Potentially Toxic," "Caution: Investigational Drug").
4. Personal Protective Equipment (PPE):
- At a minimum, wear the following PPE when handling this compound waste:
- Safety goggles
- A lab coat
- Nitrile gloves (or other chemically resistant gloves as recommended by your EHS department).
5. Waste Accumulation and Storage:
- Store the hazardous waste container in a designated, secure area, away from incompatible chemicals.
- Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
6. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
- Do not dispose of this compound down the drain or in the regular trash.
- All disposal must be conducted by a licensed hazardous waste vendor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific policies and your Environmental Health and Safety department before disposing of any chemical waste.
References
Essential Safety and Operational Guide for Handling Posatirelin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Posatirelin, a thyrotropin-releasing hormone (TRH) analog. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities.
Personal Protective Equipment (PPE)
Given that this compound is a potent peptide hormone analog, stringent adherence to safety protocols is paramount. The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for potent peptide compounds.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields should be worn at all times. |
| Body Protection | A fully buttoned laboratory coat, preferably disposable, should be worn. |
| Respiratory Protection | For procedures that may generate aerosols or dust, a fit-tested N95 respirator or higher is recommended. Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and prevent contamination.
Caption: Figure 1: A stepwise workflow for the safe handling and disposal of this compound.
This compound (TRH Analog) Signaling Pathway
This compound, as a TRH analog, is expected to exert its biological effects by binding to and activating TRH receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway. The activation of this pathway leads to a cascade of intracellular events, ultimately resulting in a physiological response.
Caption: Figure 2: The signaling cascade initiated by this compound binding to the TRH receptor.
Detailed Operational and Disposal Plan
1. Preparation:
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must don the appropriate PPE as outlined in the table above. This includes double gloves, a lab coat, and eye protection.
-
Work Area Preparation: All work with this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
Reagent Preparation: When reconstituting lyophilized this compound, use a safety needle and syringe. Point the needle away from yourself and others.
2. Handling:
-
Weighing and Aliquoting: If weighing the solid form, do so in a containment balance enclosure or a fume hood. Prepare aliquots of the reconstituted solution to avoid repeated freeze-thaw cycles.
-
Experimental Use: During experimental procedures, handle all solutions containing this compound with care to avoid splashes and aerosol generation.
3. Disposal:
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered hazardous waste.
-
Waste Segregation: Dispose of solid waste (gloves, bench paper, etc.) in a clearly labeled hazardous waste container. Liquid waste should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: All needles and other sharps must be disposed of in a designated sharps container.
-
Decontamination: After completing work, thoroughly decontaminate the work area with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory disinfectant).
-
Final PPE Removal: Remove and dispose of all PPE in the designated hazardous waste container before leaving the work area. Wash hands thoroughly with soap and water.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
